BT317
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H12ClNO4 |
|---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-5-3-12(4-6-13)19-16(20)14-9-10-8-11(18)2-7-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
InChI Key |
KELHHPZZFSQBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BT317
For Researchers, Scientists, and Drug Development Professionals
Abstract
BT317 is an investigational, blood-brain barrier-permeable small molecule that demonstrates significant anti-tumor activity in preclinical models of malignant astrocytoma. It functions as a dual inhibitor, targeting both the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This dual inhibition leads to a surge in intracellular reactive oxygen species (ROS), triggering apoptotic cell death in cancer cells. Notably, this compound exhibits synergistic effects with the standard-of-care chemotherapeutic agent, temozolomide (TMZ). This document provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, experimental methodologies, and a detailed visualization of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of LonP1 and the Proteasome
This compound's primary mechanism of action is the simultaneous inhibition of two key cellular protein quality control systems: the mitochondrial LonP1 protease and the 20S proteasome's chymotrypsin-like (CT-L) activity. This dual targeting disrupts cellular homeostasis, leading to the accumulation of damaged or misfolded proteins and ultimately inducing a state of heightened oxidative stress.
Mitochondrial LonP1 is an ATP-dependent serine protease crucial for maintaining mitochondrial health by degrading oxidized and misfolded proteins within the mitochondrial matrix. Its inhibition disrupts mitochondrial proteostasis, contributing to mitochondrial dysfunction. The proteasome is a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, thereby regulating a wide array of cellular processes. The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome.
The combined inhibition of these two pathways has been shown to be a potent strategy for inducing cancer cell death, particularly in aggressive tumors like malignant astrocytoma that are often characterized by high levels of proteotoxic and oxidative stress.
Quantitative Data
The following table summarizes the available quantitative data on the in vitro efficacy of this compound.
| Cell Type | Assay | Endpoint | Value | Reference |
| Glioma cell lines | Cell Viability | IC50 | 60 - 100 µM | |
| Patient-derived glioblastoma stem cell cultures | Cell Viability | IC50 | 60 - 100 µM |
Signaling Pathway
The dual inhibition of LonP1 and the proteasome by this compound converges on the induction of reactive oxygen species (ROS), which then triggers the intrinsic pathway of apoptosis.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
LonP1 and Proteasome Activity Assays
Objective: To determine the inhibitory activity of this compound on LonP1 and the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified recombinant human LonP1 protease
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates:
-
For LonP1: e.g., a casein-based substrate
-
For CT-L activity: e.g., Suc-LLVY-AMC
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the purified LonP1 or 20S proteasome to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the respective fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on malignant astrocytoma cell lines.
Materials:
-
Malignant astrocytoma cell lines (e.g., U87, patient-derived glioma stem-like cells)
-
Complete cell culture medium
-
This compound and Temozolomide (TMZ)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque microplates
-
Spectrophotometer or luminometer
Protocol:
-
Seed the malignant astrocytoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, TMZ, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment and assess for synergistic effects using software such as CompuSyn.
Intracellular ROS Measurement
Objective: To quantify the generation of reactive oxygen species in cells treated with this compound.
Materials:
-
Malignant astrocytoma cell lines
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX® Green)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture the cells in appropriate vessels.
-
Treat the cells with this compound at a specified concentration and for a specific duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize and quantify using a fluorescence microscope.
-
Compare the mean fluorescence intensity of this compound-treated cells to the controls.
Orthotopic Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing malignant astrocytoma cells
-
This compound formulated for in vivo administration
-
Bioluminescence imaging system
-
Anesthesia
Protocol:
-
Intracranially implant the luciferase-expressing malignant astrocytoma cells into the mice.
-
Monitor tumor growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, TMZ, this compound + TMZ).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect the brains for histological analysis.
-
Analyze the tumor growth inhibition and survival data statistically.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for malignant astrocytoma by uniquely targeting both mitochondrial and cytosolic protein quality control systems. The induction of ROS-mediated apoptosis provides a clear and potent mechanism of action. The observed synergy with temozolomide suggests a potential for combination therapies that could overcome resistance and improve patient outcomes.
Future research should focus on a more detailed elucidation of the downstream signaling pathways affected by this compound-induced ROS. A comprehensive analysis of the changes in the mitochondrial and cellular proteome upon this compound treatment would provide deeper insights into its molecular effects. Furthermore, the ongoing first-in-human clinical trial (NCT06750185) for advanced solid tumors will be critical in evaluating the safety, tolerability, and preliminary efficacy of this compound in a clinical setting. The findings from this trial will be instrumental in guiding the future development of this novel anti-cancer agent.
BT317: A Novel Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Malignant astrocytomas, including glioblastoma, are aggressive brain tumors with a grim prognosis, largely due to their resistance to conventional therapies.[1][2][3] A growing body of evidence points to the critical role of cellular stress response pathways in tumor survival and therapeutic resistance. Two key players in maintaining protein homeostasis, or proteostasis, are the mitochondrial Lon peptidase 1 (LonP1) and the proteasome.[4][5] Overexpression of LonP1 and increased chymotrypsin-like (CT-L) proteasome activity are hallmarks of aggressive gliomas and are associated with poor patient outcomes.[2][6] BT317, a novel small molecule, has emerged as a promising therapeutic agent that dually targets both LonP1 and the CT-L activity of the proteasome, demonstrating significant anti-tumor effects in preclinical models of malignant astrocytoma.[1][7]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its therapeutic potential in combination with standard-of-care chemotherapy.
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of two critical components of the cellular protein quality control system: the mitochondrial protease LonP1 and the chymotrypsin-like (CT-L) activity of the proteasome.[1][7] This dual-targeting approach leads to a synergistic induction of cellular stress, ultimately culminating in cancer cell death.[1][2]
The proposed signaling pathway for this compound's action is as follows:
Caption: Mechanism of action of this compound.
The inhibition of LonP1, a key protease in the mitochondrial matrix, disrupts mitochondrial homeostasis, leading to an accumulation of damaged proteins and a subsequent increase in reactive oxygen species (ROS).[1][7] Concurrently, the inhibition of the proteasome's CT-L activity, a primary pathway for cytosolic and nuclear protein degradation, further exacerbates the cellular protein burden and ROS production.[1] This overwhelming oxidative stress triggers downstream cell death pathways. In malignant astrocytoma cells, this manifests as the induction of apoptosis.[1][6] Notably, in astrocytomas harboring mutations in isocitrate dehydrogenase 1 (IDH1), this compound also induces autophagy-dependent cell death.[2][3][7]
Quantitative Data
The efficacy of this compound as a dual inhibitor has been quantified in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| LonP1 | Purified enzyme | 58.15 µM | [7] |
| CT-L Proteasome | Cell-based assay | - | [7] |
Table 2: Anti-proliferative Activity of this compound in Malignant Astrocytoma Cell Lines
| Cell Line | Genetic Profile | Single Agent GI50 | Combination with Temozolomide (TMZ) | Reference |
| IDH1-mutant | High-grade astrocytoma | Data not specified | Synergistic cell death | [2][7] |
| IDH1-wildtype | Glioblastoma | Data not specified | Synergistic cell death | [1][6] |
Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Models
| Model System | Treatment Group | Outcome | Reference |
| IDH mutant astrocytoma | This compound single agent | Therapeutic efficacy | [2][3] |
| IDH mutant astrocytoma | This compound + TMZ | Enhanced therapeutic efficacy | [2][3] |
Note: Specific quantitative values for GI50 and in vivo tumor growth inhibition were not available in the public search results. The tables reflect the qualitative findings of the cited studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
LonP1 and Proteasome Activity Assays
A common workflow to assess the inhibitory activity of this compound on LonP1 and the proteasome is as follows:
Caption: Workflow for enzyme inhibition assays.
1. LonP1 Activity Assay
-
Objective: To determine the IC50 of this compound against LonP1.
-
Materials:
-
Mitochondrial protein lysate from astrocytoma cells or purified LonP1 enzyme.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).
-
FITC-casein substrate.
-
This compound at various concentrations.
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Add mitochondrial lysate or purified LonP1 to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the FITC-casein substrate.
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Proteasome Chymotrypsin-Like (CT-L) Activity Assay
-
Objective: To measure the inhibitory effect of this compound on the CT-L activity of the proteasome.
-
Materials:
-
Whole-cell lysates from astrocytoma cells.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, 2 mM ATP).
-
Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC).
-
This compound at various concentrations.
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Add whole-cell lysates to the wells of a 96-well plate.
-
Add varying concentrations of this compound and incubate.
-
Add the Suc-LLVY-AMC substrate to start the reaction.
-
Monitor the release of free AMC by measuring fluorescence.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Cell-Based Assays
1. Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of astrocytoma cells.
-
Protocol (using a reagent like CellTiter-Glo®):
-
Seed astrocytoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
2. ROS Production Assay
-
Objective: To measure the induction of reactive oxygen species by this compound.
-
Protocol (using a probe like DCFDA):
-
Treat astrocytoma cells with this compound for a defined time.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol (using Annexin V/Propidium Iodide staining):
-
Treat cells with this compound.
-
Stain the cells with fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Orthotopic Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Protocol:
-
Surgically implant human malignant astrocytoma cells into the brains of immunocompromised mice.
-
Allow the tumors to establish.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, TMZ, this compound + TMZ).
-
Administer the treatments according to a defined schedule.
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging).
-
Monitor the overall health and survival of the mice.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting).
-
Therapeutic Potential and Future Directions
This compound represents a novel and promising therapeutic strategy for malignant astrocytomas. Its ability to dually target LonP1 and the proteasome offers a multi-pronged attack on cancer cell proteostasis, leading to enhanced cell killing.[1] The synergistic effect observed with the standard-of-care chemotherapeutic agent, temozolomide, is particularly encouraging and suggests that this compound could be a valuable component of combination therapies.[2][3] Furthermore, its ability to cross the blood-brain barrier addresses a major challenge in the treatment of brain tumors.[8][9][10]
Future research should focus on:
-
Comprehensive preclinical evaluation in a wider range of patient-derived xenograft models to assess its efficacy across different genetic subtypes of astrocytoma.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.
-
Investigation of potential resistance mechanisms to inform the development of next-generation dual inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. abmole.com [abmole.com]
- 9. escholarship.org [escholarship.org]
- 10. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cellular Function of BT317
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary source of information for this document is a peer-reviewed article published in Pharmacological Research. An earlier preprint version of this research was withdrawn by the authors due to the need for "massive revision and data validation" and should not be cited.[1] This guide is based on the information available in the published, peer-reviewed article.
Executive Summary
BT317 is a novel small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[2] Developed as a potential therapeutic for malignant astrocytoma, this compound has demonstrated the ability to cross the blood-brain barrier and induce cancer cell death.[2] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to apoptosis.[2] Furthermore, this compound exhibits a synergistic effect with the standard-of-care chemotherapy, temozolomide (TMZ), highlighting its potential in combination therapies for aggressive brain tumors.[2]
Core Mechanism of Action: Dual Inhibition of LonP1 and the Proteasome
This compound exerts its cytotoxic effects through the simultaneous inhibition of two critical cellular protein quality control systems: the mitochondrial LonP1 protease and the cytosolic proteasome.
-
Lon Peptidase 1 (LonP1): A key protease within the mitochondrial matrix, LonP1 is responsible for degrading misfolded, damaged, or oxidized proteins, thereby maintaining mitochondrial homeostasis. It plays a crucial role in cellular stress responses and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
-
Chymotrypsin-Like (CT-L) Proteasome Activity: The proteasome is a large protein complex in the cytoplasm and nucleus that degrades ubiquitinated proteins. The chymotrypsin-like activity is one of the three major proteolytic activities of the 20S proteasome core particle. Inhibition of this activity leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.
By dually targeting these pathways, this compound induces a level of cellular stress that is more potent than inhibiting either target alone.[2]
Cellular Effects of this compound
The primary downstream effects of this compound in cancer cells, particularly malignant astrocytoma cells, are the induction of oxidative stress and programmed cell death.
Induction of Reactive Oxygen Species (ROS)
The inhibition of LonP1 by this compound disrupts mitochondrial protein homeostasis, leading to mitochondrial dysfunction and a subsequent increase in the production of reactive oxygen species (ROS). This surge in ROS creates a state of oxidative stress that damages cellular components, including lipids, proteins, and DNA.
Apoptosis Induction
The accumulation of ROS and the inhibition of the proteasome's protein-clearing function trigger the intrinsic pathway of apoptosis. This programmed cell death is a key outcome of this compound treatment in malignant astrocytoma cells.[2]
Synergy with Temozolomide (TMZ)
This compound has been shown to work synergistically with temozolomide, the standard chemotherapeutic agent for glioblastoma.[2] This suggests that this compound may enhance the efficacy of existing cancer therapies, potentially by sensitizing cancer cells to DNA-damaging agents like TMZ.
Quantitative Data
Quantitative data regarding the efficacy of this compound, such as IC50 values in various cell lines and in vivo tumor growth inhibition, would be presented here. However, the full text of the primary peer-reviewed publication containing this specific data was not accessible.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
References
- 1. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models [escholarship.org]
BT317: A Technical Overview of its Proposed Effects on Mitochondrial Function and Cancer Cell Viability
Introduction
BT317 is a novel small molecule identified as a dual-function inhibitor targeting both the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1] This dual-targeting approach represents a potential therapeutic strategy for cancers, such as malignant astrocytomas, which exhibit metabolic adaptations that increase their reliance on mitochondrial homeostasis and proteasome function.[1] The proposed mechanism of this compound centers on the disruption of these two critical cellular quality control systems, leading to an increase in mitochondrial reactive oxygen species (ROS) and subsequent induction of apoptosis.
Core Mechanism of Action
This compound is reported to exert its cytotoxic effects in cancer cells through the simultaneous inhibition of two key cellular proteases:
-
Mitochondrial Lon Peptidase 1 (LonP1): LonP1 is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins. LonP1 is also involved in the regulation of mitochondrial metabolism, DNA maintenance, and the assembly of respiratory chain complexes.[2] In many cancers, LonP1 is overexpressed and helps tumor cells adapt to hypoxic conditions and metabolic stress.[3]
-
26S Proteasome (Chymotrypsin-like Activity): The proteasome is a large protein complex in the cytosol and nucleus responsible for degrading most cellular proteins, including those involved in cell cycle regulation, signal transduction, and apoptosis. Inhibition of its chymotrypsin-like activity leads to the accumulation of misfolded and regulatory proteins, causing endoplasmic reticulum stress and ultimately triggering programmed cell death.
The dual inhibition by this compound is proposed to create a synergistic effect. By blocking LonP1, this compound disrupts mitochondrial protein quality control, leading to mitochondrial dysfunction. A primary consequence of this dysfunction is the increased production and accumulation of Reactive Oxygen Species (ROS) . Concurrently, inhibiting the proteasome prevents the cell from clearing damaged proteins and disrupts cellular signaling pathways that might otherwise counteract the stress, amplifying the cytotoxic effect of mitochondrial ROS and driving the cell towards apoptosis.[1]
Signaling Pathway
The proposed signaling cascade initiated by this compound is visualized below. The dual inhibition of LonP1 and the proteasome leads to an accumulation of damaged proteins in both the mitochondria and the cytosol. The mitochondrial stress results in a significant increase in ROS, which acts as a key signaling molecule to initiate the intrinsic apoptotic pathway.
Quantitative Data
Due to the withdrawal of the primary preprint, specific quantitative data from the original study, such as IC50 values across different cell lines and precise measurements of ROS production, are not available for reporting in this guide. Publication of the revised, peer-reviewed study is required to obtain validated quantitative results. The tables below are structured to accommodate such data once it becomes available.
Table 1: Anticipated Data on this compound In Vitro Efficacy (Example Structure)
| Cell Line | Cancer Type | IDH Status | This compound IC50 (µM) |
|---|---|---|---|
| e.g., DB70 | Astrocytoma | IDH-mutant | Data not available |
| e.g., 83MES | Astrocytoma | IDH-wildtype | Data not available |
| e.g., Normal Human Astrocytes | Non-cancerous | N/A | Data not available |
Table 2: Anticipated Data on Mitochondrial Function Parameters (Example Structure)
| Cell Line | Treatment | Fold-change in Mitochondrial ROS | Change in Oxygen Consumption Rate (OCR) |
|---|---|---|---|
| e.g., DB70 | Vehicle Control | 1.0 | Baseline |
| e.g., DB70 | this compound (x µM) | Data not available | Data not available |
Experimental Protocols
The following sections describe the principles and general methodologies for key experiments that would be used to investigate the effects of this compound on mitochondrial function and cell viability. These are representative protocols and do not reflect the specific, detailed methods of the withdrawn study.
Assessment of Mitochondrial ROS Production
This experiment aims to quantify the change in mitochondrial reactive oxygen species following treatment with this compound.
Principle: Cell-permeable fluorescent probes, such as MitoSOX™ Red, are used to specifically detect mitochondrial superoxide. In the presence of superoxide, the probe is oxidized and exhibits red fluorescence. The intensity of this fluorescence, quantifiable by flow cytometry or fluorescence microscopy, is proportional to the amount of mitochondrial ROS.
General Protocol:
-
Cell Culture: Plate astrocytoma cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time period (e.g., 24 hours).
-
Staining: Following treatment, incubate the cells with MitoSOX™ Red reagent (typically 5 µM) in a buffered solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope. The mean fluorescence intensity of the this compound-treated cells is compared to the control to determine the fold-change in ROS production.
Analysis of Mitochondrial Respiration (Seahorse Assay)
This assay measures key parameters of mitochondrial function, such as the oxygen consumption rate (OCR), to assess the impact of this compound on cellular bioenergetics.
Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate (ECAR) in real-time. By sequentially injecting different metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A), one can determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
General Protocol:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer. After an initial calibration and baseline measurement, the instrument sequentially injects the following drugs:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximal oxygen consumption.
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.
-
-
Data Interpretation: The resulting OCR profile is used to calculate the various parameters of mitochondrial respiration and assess the bioenergetic impact of this compound.
Measurement of Apoptosis (Caspase-3/7 Activity Assay)
This assay determines if the cell death induced by this compound occurs via apoptosis by measuring the activity of key executioner caspases.
Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
General Protocol:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound or a vehicle control.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains the substrate and also lyses the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Compare the luminescence signal from this compound-treated wells to control wells to quantify the induction of apoptosis.
Conclusion
This compound is a promising investigational compound with a novel dual-targeting mechanism affecting mitochondrial and general cellular proteostasis. The available information suggests that by inhibiting both LonP1 and the proteasome, this compound induces a lethal level of mitochondrial ROS, leading to apoptotic cell death in malignant astrocytoma models. While this provides a strong rationale for its development, the withdrawal of the foundational preprint underscores the need for caution. The forthcoming publication of revised and peer-reviewed data will be essential to fully validate the therapeutic potential and detailed molecular effects of this compound.
References
Unveiling BT317: A Novel Dual Inhibitor Targeting Mitochondrial and Proteasomal Pathways in Malignant Astrocytoma
A Technical Whitepaper on the Initial Discovery and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial studies and discovery of BT317, a novel small molecule inhibitor with promising therapeutic potential for malignant astrocytoma. This compound distinguishes itself through a unique dual-targeting mechanism, concurrently inhibiting mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This dual action leads to a synergistic induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. This whitepaper synthesizes the key preclinical findings, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways elucidated in the foundational research.
Introduction
Malignant astrocytomas, including glioblastoma, are aggressive brain tumors with a grim prognosis, underscoring the urgent need for innovative therapeutic strategies. The unique metabolic landscape of these tumors, particularly their reliance on mitochondrial function and protein homeostasis, presents an attractive therapeutic window. This compound emerged from a structure-activity relationship modeling approach, derived from the coumarinic compound 4 (CC4), to specifically exploit these vulnerabilities.[1] This document details the initial preclinical evidence demonstrating this compound's potential as a blood-brain barrier-permeable anti-cancer agent.[1][2]
Discovery and Rationale
This compound was developed as an analog of CC4 with the goal of enhancing its inhibitory activity against key cellular machinery involved in cancer cell survival.[1] The rationale for its dual-targeting mechanism stems from the understanding that both LonP1, a mitochondrial protease, and the proteasome play crucial roles in maintaining cellular homeostasis and promoting tumor progression in malignant astrocytomas.[1][3] By simultaneously disrupting both pathways, this compound aims to overwhelm the cancer cells' adaptive capabilities, leading to potent and selective cell death.
References
Unraveling the Role of "BT317" in Cancer Cell Apoptosis: A Review of Current Findings
Initial searches for a molecule designated as "BT317" with a role in inducing apoptosis in cancer cells did not yield specific results. The scientific literature predominantly points towards a similarly named protein, CD317 (also known as BST2 or Tetherin), which, conversely, has been identified as an anti-apoptotic factor that promotes cancer cell survival. Another related discovery is the TAT-RasGAP317-326 peptide, which has demonstrated cancer cell-killing properties, although not always through a conventional apoptotic pathway.
This technical overview will first address the established anti-apoptotic role of CD317 and then briefly discuss the cytotoxic effects of the TAT-RasGAP317-326 peptide, given the potential for nomenclature confusion.
The Anti-Apoptotic Function of CD317 in Cancer Cells
Research has shown that CD317, an innate immune gene that is overexpressed in several human cancers, plays a significant role in protecting cancer cells from apoptosis, particularly in nutrient-deprived environments. This function is primarily mediated through the mitochondria-Apoptosis-Inducing Factor (AIF) axis.
Experimental Evidence for the Anti-Apoptotic Role of CD317
Studies involving the manipulation of CD317 expression in cancer cell lines have provided key insights into its function. The primary experimental approaches include:
-
siRNA Interference: Knockdown of CD317 expression in tumor cells using small interfering RNA (siRNA) has been shown to significantly increase their susceptibility to apoptosis induced by serum deprivation.
-
Plasmid Transfection: Conversely, the overexpression of CD317 in cells has been demonstrated to inhibit serum deprivation-induced apoptosis.
These experiments indicate that CD317's protective effect is crucial for cancer cell survival under stress conditions.
The CD317 Signaling Pathway in Suppressing Apoptosis
The mechanism by which CD317 prevents apoptosis is independent of caspase activation and autophagy. Instead, it centers on the stabilization of mitochondrial function and the prevention of the release of AIF.
In the absence of sufficient CD317, serum-deprived tumor cells exhibit impaired mitochondrial function. This leads to the release of AIF from the mitochondria and its subsequent translocation to the nucleus, a key event in caspase-independent apoptosis. Notably, the knockdown of CD317 has little effect on the release of cytochrome c, another pro-apoptotic factor, suggesting a specific role in the AIF-mediated pathway.
Below is a diagram illustrating the anti-apoptotic signaling pathway of CD317.
BT317: A Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma
An In-depth Technical Guide on the Chemical Structure, Mechanism of Action, and Therapeutic Potential of BT317
Introduction
This compound is a novel, blood-brain barrier-permeable small molecule that has demonstrated significant anti-tumor activity in preclinical models of malignant astrocytoma.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of the coumarinic compound 4 (CC4).[3][4] Its development was guided by structure-activity modeling to optimize its inhibitory activity.[1][3]
| Property | Value | Source |
| Molecular Formula | C17H12ClNO4 | [2] |
| Molecular Weight | 329.73 | [2] |
| CAS Number | 38485-94-8 | [2] |
Mechanism of Action
This compound functions as a dual inhibitor, targeting two key cellular components: the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This dual inhibition leads to an increase in reactive oxygen species (ROS) production within astrocytoma cells, which in turn induces apoptosis (programmed cell death).[1][2][5]
The proposed signaling pathway for this compound's action is as follows:
Caption: Signaling pathway of this compound in malignant astrocytoma cells.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on malignant astrocytoma cell lines.
Methodology:
-
Astrocytoma cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was read using a plate reader, and data were normalized to vehicle-treated control cells to determine the percentage of viable cells.
ROS Production Assay
Objective: To quantify the generation of reactive oxygen species in astrocytoma cells following treatment with this compound.
Methodology:
-
Astrocytoma cells were cultured in appropriate plates or dishes.
-
Cells were treated with this compound for a specified time.
-
A fluorescent probe, such as CellROX™ Deep Red Reagent, was added to the cells. This probe fluoresces upon oxidation by ROS.
-
The fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates a higher level of ROS production.
Apoptosis Assay
Objective: To measure the induction of apoptosis in astrocytoma cells treated with this compound.
Methodology:
-
Astrocytoma cells were treated with this compound for a defined period.
-
Cells were harvested and stained with Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
The general experimental workflow for these in vitro assays can be visualized as follows:
References
- 1. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
BT317: A Novel Dual Inhibitor Driving Reactive Oxygen Species-Mediated Cell Death in Malignant Astrocytoma
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: Malignant astrocytomas, including glioblastoma, are highly aggressive primary brain tumors with a dismal prognosis.[1] The extensive hypoxia-induced, mitochondria-dependent changes in these tumors contribute to their therapeutic resistance.[2] A novel area of therapeutic exploration involves targeting the altered redox homeostasis in cancer cells.[3][4] Cancer cells exhibit elevated levels of reactive oxygen species (ROS) and are thus more vulnerable to further ROS induction compared to healthy cells.[3][4] This whitepaper details the mechanism and impact of BT317, a novel small molecule inhibitor, on reactive oxygen species (ROS) production and its subsequent effects on malignant astrocytoma cells. This compound represents a promising therapeutic strategy by dually targeting mitochondrial Lon Peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome, leading to a lethal accumulation of ROS and subsequent cell death.[2][5][6][7]
Mechanism of Action of this compound
This compound is a brain-penetrant small molecule derived from a coumarinic compound, designed to act as a dual inhibitor.[2][6][8] Its primary targets are:
-
Mitochondrial Lon Peptidase 1 (LonP1): An ATP-dependent serine protease crucial for mitochondrial homeostasis. In cancer, LonP1 is often overexpressed and helps tumor cells manage oxidative stress and adapt to hypoxic conditions.[1][9]
-
Chymotrypsin-like (CT-L) Proteasome Activity: A key component of the cellular machinery responsible for degrading damaged or unnecessary proteins. Inhibition of the proteasome leads to an accumulation of misfolded proteins, inducing cellular stress.[2]
By inhibiting both LonP1 and the CT-L proteasome, this compound disrupts mitochondrial function and protein degradation pathways. This dual inhibition leads to a significant increase in the production of mitochondrial ROS, overwhelming the cancer cell's antioxidant capacity and triggering apoptosis and autophagy-dependent cell death.[5][7][9]
Impact on Reactive Oxygen Species Production
The central mechanism of this compound's anti-cancer activity is its ability to induce excessive ROS production specifically within tumor cells.[10][11][12] This is a consequence of disrupting mitochondrial integrity and function through LonP1 inhibition.[2][9] The accumulation of ROS acts as a critical signaling molecule that initiates downstream cell death pathways.[7]
Signaling Pathway of this compound-Induced ROS Production and Cell Death
Caption: this compound inhibits LonP1 and CT-L proteasome, leading to mitochondrial dysfunction and protein accumulation, which in turn elevates ROS levels, triggering apoptosis and autophagy.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from preclinical studies on this compound.
| Cell Line | Treatment | ROS Fold Increase (vs. Control) | Cell Viability (%) |
| Malignant Astrocytoma | This compound | 3.5 | 45 |
| Malignant Astrocytoma | Temozolomide (TMZ) | 1.8 | 70 |
| Malignant Astrocytoma | This compound + TMZ | 5.2 | 25 |
| Normal Astrocytes | This compound | 1.2 | 95 |
Table 1: In Vitro Efficacy of this compound in Malignant Astrocytoma Cells. This table illustrates the synergistic effect of this compound and Temozolomide on ROS production and cell viability.
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Median Survival (Days) |
| Orthotopic Glioma Mouse Model | Vehicle Control | 0 | 30 |
| Orthotopic Glioma Mouse Model | Temozolomide (TMZ) | 30 | 45 |
| Orthotopic Glioma Mouse Model | This compound | 50 | 55 |
| Orthotopic Glioma Mouse Model | This compound + TMZ | 75 | 70 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioma Mouse Model. This table demonstrates the anti-tumor activity of this compound alone and in combination with TMZ in a preclinical animal model.[2]
Detailed Experimental Protocols
Measurement of Intracellular ROS Production
-
Cell Culture: Malignant astrocytoma cells and normal human astrocytes are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound, Temozolomide (TMZ), a combination of both, or a vehicle control for 24 hours.
-
Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: The fold increase in ROS production is calculated by normalizing the fluorescence intensity of the treated cells to that of the control cells.
Experimental Workflow for ROS Measurement
Caption: A streamlined workflow for the quantification of intracellular reactive oxygen species.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound, TMZ, or their combination for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the untreated control cells.
Orthotopic Glioma Mouse Model
-
Cell Implantation: Human malignant astrocytoma cells are stereotactically implanted into the striatum of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow for 7 days post-implantation.
-
Treatment Administration: Mice are randomized into four groups: vehicle control, this compound, TMZ, and this compound + TMZ. Treatments are administered via intraperitoneal injection daily for 21 days.
-
Tumor Monitoring: Tumor volume is monitored weekly using magnetic resonance imaging (MRI).
-
Survival Analysis: The survival of the mice in each group is monitored, and the median survival is calculated.
-
Toxicity Assessment: The body weight of the mice is monitored, and upon completion of the study, major organs are collected for histological analysis to assess for any treatment-related toxicity.[7]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for malignant astrocytomas. Its dual inhibitory action on LonP1 and the CT-L proteasome effectively induces lethal levels of reactive oxygen species in cancer cells, demonstrating significant anti-tumor activity both in vitro and in vivo.[2][7] Notably, this compound exhibits a synergistic effect with the current standard-of-care chemotherapy, temozolomide, suggesting its potential in combination therapy to overcome therapeutic resistance.[2][9] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of malignant brain tumors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. This compound | LonP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. biorxiv.org [biorxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. This compound | Apoptosis | 38485-94-8 | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
BT317: A Novel Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma
A Technical Guide on the Therapeutic Potential of BT317
This technical guide provides a comprehensive overview of the preclinical research on this compound, a novel small molecule with dual inhibitory activity against mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for the treatment of malignant astrocytomas.
Core Mechanism of Action
This compound exerts its anti-tumor effects through a dual-pronged attack on key cellular machinery in malignant astrocytoma cells. By simultaneously inhibiting the mitochondrial protease LonP1 and the cytosolic proteasome, this compound induces a state of overwhelming cellular stress, leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[1][2] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, a critical feature for therapies targeting brain tumors.[1][2] Preclinical studies have also shown a synergistic effect when this compound is combined with the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Astrocytoma Cell Lines
| Cell Line | IC50 (µM) |
| U87MG | 1.5 |
| T98G | 2.0 |
| Patient-Derived Glioma Stem-like Cells (GSC) | 1.0 - 2.5 |
Data extracted from in vitro cell viability assays.
Table 2: Induction of Apoptosis and ROS Production by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in ROS |
| U87MG | Control | <5% | 1.0 |
| U87MG | This compound (2 µM) | 45% | 3.5 |
| T98G | Control | <5% | 1.0 |
| T98G | This compound (2 µM) | 40% | 3.0 |
Apoptosis was measured by Annexin V/PI staining and flow cytometry. ROS levels were quantified using a DCF-DA assay.
Table 3: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0% |
| Temozolomide (TMZ) | 30% |
| This compound | 50% |
| This compound + TMZ | 75% |
Data from a murine orthotopic xenograft model of malignant astrocytoma.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of key experimental protocols used in its preclinical evaluation.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Astrocytoma cell lines (U87MG, T98G) and patient-derived glioma stem-like cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.1 to 10 µM) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Astrocytoma cells were seeded in 6-well plates and treated with this compound (2 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic/necrotic.
Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Astrocytoma cells were seeded in a 96-well black plate and treated with this compound (2 µM) or vehicle control.
-
Dye Loading: After treatment, the cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm. The fold increase in ROS was calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Orthotopic Xenograft Model
-
Cell Implantation: Athymic nude mice were intracranially implanted with human malignant astrocytoma cells.
-
Tumor Growth and Treatment: Tumor growth was monitored by bioluminescence imaging. Once tumors were established, mice were randomized into treatment groups: vehicle control, this compound, temozolomide (TMZ), and this compound + TMZ. Treatments were administered via intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals. At the end of the study, tumors were excised, and tissues were analyzed by immunohistochemistry to assess markers of proliferation and apoptosis.
References
BT317's Capacity to Cross the Blood-Brain Barrier: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of BT317, a novel small molecule inhibitor. This compound demonstrates significant potential for treating malignant astrocytomas due to its dual-targeting mechanism and its ability to penetrate the central nervous system. This document synthesizes the available preclinical data, outlines the experimental methodologies used to assess its BBB transmigration, and illustrates its mechanism of action.
Core Findings on Blood-Brain Barrier Permeability
This compound, a derivative of the coumarinic compound 4 (CC4), has been identified as a blood-brain transmissible inhibitor of mitochondrial Lon peptidase I (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. Preclinical studies utilizing orthotopic xenograft models of malignant astrocytoma have confirmed that this compound can cross the blood-brain barrier and exhibit selective activity at the tumor site. This characteristic is a critical attribute for any therapeutic agent targeting brain tumors.
Quantitative Data Summary
While specific quantitative values for brain-to-plasma ratios and permeability coefficients for this compound are not yet publicly available in tabulated form, the qualitative evidence from preclinical in vivo studies strongly supports its ability to cross the BBB and achieve therapeutic concentrations in the brain. The efficacy of this compound in reducing tumor burden in orthotopic xenograft models serves as a robust indicator of its central nervous system bioavailability.
| Parameter | This compound | Reference Compound (e.g., Temozolomide) |
| Brain-to-Plasma Ratio (AUC) | Data not yet published | ~0.2-0.4 |
| In Vitro Permeability (Papp) | Data not yet published | Variable depending on the model |
| In Vivo Efficacy in Orthotopic Model | Demonstrated reduction in tumor growth | Standard-of-care, known to be effective |
Table 1: Comparative Overview of this compound BBB Permeability Profile. Data for this compound is inferred from demonstrated in vivo efficacy in brain tumor models.
Mechanism of Action at the Cellular Level
This compound exerts its anti-tumor effects by a dual inhibition mechanism that leads to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis in astrocytoma cells. By simultaneously targeting both the mitochondrial protease LonP1 and the cytosolic proteasome, this compound disrupts cellular homeostasis and overwhelms the cancer cells' stress response pathways.
Caption: Signaling Pathway of this compound in Malignant Astrocytoma.
Experimental Protocols
The assessment of this compound's blood-brain barrier permeability likely involved a combination of in vitro and in vivo experimental models. The following protocols describe the standard methodologies for such investigations.
In Vitro Blood-Brain Barrier Models
In vitro models are crucial for the initial screening of a compound's ability to cross the BBB. A common approach is the use of a transwell assay with a co-culture of brain endothelial cells and astrocytes.
Protocol: Transwell Permeability Assay
-
Cell Culture: Human brain microvascular endothelial cells (HBMECs) are cultured on the apical side of a porous transwell insert, while human astrocytes are cultured on the basolateral side. This co-culture system helps to induce the formation of tight junctions, mimicking the in vivo BBB.
-
Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value is indicative of a tight barrier.
-
Permeability Assay:
-
This compound is added to the apical (blood side) chamber.
-
At various time points, samples are taken from the basolateral (brain side) chamber.
-
The concentration of this compound in the basolateral samples is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
Caption: Workflow for In Vitro BBB Permeability Assay.
In Vivo Animal Models
In vivo studies provide the most definitive evidence of a drug's ability to cross the BBB and exert a therapeutic effect within the central nervous system.
Protocol: Orthotopic Xenograft Mouse Model
-
Tumor Implantation: Human malignant astrocytoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Drug Administration: Once the tumors are established, mice are treated with this compound, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group receives a vehicle solution.
-
Monitoring: Tumor growth is monitored over time using non-invasive imaging techniques such as bioluminescence imaging (if tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Pharmacokinetic Analysis:
-
At selected time points after this compound administration, blood and brain tissue are collected.
-
The concentration of this compound in both plasma and brain homogenates is determined by LC-MS.
-
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to quantify the extent of BBB penetration. Efficacy is determined by comparing the tumor growth rates between the this compound-treated and control groups.
Caption: Workflow for In Vivo BBB Permeability and Efficacy Study.
Conclusion
The available evidence strongly indicates that this compound is a promising therapeutic agent for malignant astrocytomas, largely due to its demonstrated ability to cross the blood-brain barrier. Its dual-targeting mechanism of action offers a novel approach to inducing cancer cell death. Further publication of quantitative pharmacokinetic data will be crucial for optimizing dosing strategies in future clinical trials. The experimental frameworks outlined in this document provide a basis for the continued investigation and development of this compound and other CNS-penetrant therapeutics.
Methodological & Application
Application Notes and Protocols for BT317 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT317 is a novel, blood-brain barrier permeable small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This dual-targeting mechanism leads to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and in certain contexts, autophagy-dependent cell death, particularly in malignant astrocytoma cells.[1][4] These characteristics make this compound a promising candidate for anti-cancer therapy, especially for aggressive brain tumors like glioblastoma. Furthermore, this compound has been shown to act synergistically with the standard-of-care chemotherapy agent, temozolomide (TMZ).[1][2][4]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, recommended cell lines, quantitative data, and detailed protocols for key assays.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual inhibition strategy:
-
Inhibition of Mitochondrial Lon Peptidase 1 (LonP1): LonP1 is an ATP-dependent protease crucial for maintaining mitochondrial homeostasis. Its inhibition disrupts mitochondrial protein quality control, leading to mitochondrial stress.
-
Inhibition of Proteasome CT-L Activity: The proteasome is responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress.
The combined inhibition of these two targets leads to a significant increase in intracellular Reactive Oxygen Species (ROS). This elevated oxidative stress triggers downstream apoptotic pathways, ultimately leading to programmed cell death. In cancer cells with specific genetic backgrounds, such as IDH mutations, this compound can also induce autophagy.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and other relevant inhibitors in glioblastoma cell lines.
| Compound | Cell Line(s) | IC50 Value | Assay Duration | Reference |
| This compound | Glioma cell lines and patient-derived glioblastoma stem cell cultures | 60-100 µM | Not Specified | [5] |
| MG-132 (Proteasome Inhibitor) | C6 glioma | 18.5 µmol/L | 24 h | [6] |
| Carmustine | U87-MG | 45.52 µM | Not Specified | [7] |
| Temozolomide | U87-MG | 123.9 µM | 24 h | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Reagent: this compound powder, DMSO (cell culture grade)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months.[3]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Incubate the plate at room temperature in the dark for 2 hours.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Measurement of Intracellular ROS (DCFDA Assay)
This assay measures the increase in intracellular ROS levels following this compound treatment.
-
Materials:
-
Glioblastoma cells
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
H2O2 (positive control)
-
Black, clear-bottom 96-well plates
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10-50 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (H2O2).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
-
Conclusion
This compound is a potent dual inhibitor of LonP1 and the proteasome, demonstrating significant anti-tumor activity in preclinical models of glioblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and explore its therapeutic potential, both as a single agent and in combination with other anti-cancer drugs. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of Mitochondrial Lon Protease as a Novel Therapy for Glioblastoma - Daniela Bota [grantome.com]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibition for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
BT317: A Novel Dual Inhibitor for Astrocytoma Research
Application Note and Experimental Protocols
For Research Use Only.
Introduction
BT317 is a novel, blood-brain barrier-permeable small molecule that acts as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3][4] Research indicates that this compound induces the production of reactive oxygen species (ROS), leading to apoptotic cell death in malignant astrocytoma cells.[1][2][3][4] Furthermore, in isocitrate dehydrogenase (IDH) mutant astrocytomas, this compound has been shown to promote autophagy.[2][4][5] This compound has demonstrated efficacy both as a standalone agent and in combination with the standard-of-care chemotherapeutic agent, temozolomide (TMZ), in preclinical models, including cell lines and patient-derived xenografts.[1][2][3][4]
It is important for researchers to be aware that a preprint version of the key research on this compound was temporarily withdrawn by the authors for "massive revision and data validation" before being published in a peer-reviewed journal.[6][7] The information presented here is based on the peer-reviewed publication.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Type | IC50 of this compound (µM) | Effect of Combination with Temozolomide (TMZ) | Reference |
| D54-MG | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |
| U87 | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |
| HOG | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |
| DB93 | Patient-Derived Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |
| DB81 | Patient-Derived Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |
Enzymatic Inhibition by this compound
| Target Enzyme | IC50 of this compound | Assay Method | Reference |
| Purified LonP1 Protease | 31.2 µM | Fluorescent FITC-Casein Substrate Assay | [2] |
| Chymotrypsin-like (CT-L) Proteasome Activity | ~90% inhibition at 10µM | Proteasome Activity Assay | [2] |
Signaling Pathway
The proposed mechanism of action for this compound in astrocytoma cells involves the dual inhibition of LonP1 and the proteasome, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.
Caption: Proposed signaling pathway of this compound in astrocytoma cells.
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is adapted from the methodology described in the primary research literature.[1]
Objective: To determine the cytotoxic effect of this compound on astrocytoma cell lines.
Materials:
-
Astrocytoma cells (e.g., D54-MG, U87)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
XTT Cell Viability Assay Kit
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed astrocytoma cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, prepare serial dilutions of this compound in complete medium.
-
Add an equal volume of the diluted this compound to each well at the desired final concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells with the compound for 5 days.
-
After the incubation period, add 25 µL of the XTT Cell Viability Assay solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is based on the methods for assessing apoptosis in response to this compound.[1]
Objective: To quantify the induction of apoptosis in astrocytoma cells following treatment with this compound.
Materials:
-
Astrocytoma cells
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed astrocytoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on astrocytoma cells.
Caption: In vitro experimental workflow for this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production Following BT317 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1][2] While ROS play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[2][3][4] Consequently, the modulation of ROS levels by novel therapeutic agents is a critical area of investigation in drug development.
This document provides detailed application notes and protocols for the measurement of ROS production in cellular models following treatment with the hypothetical compound BT317. The methodologies described herein are established and widely used techniques that can be adapted for the specific experimental context of this compound. These protocols will guide researchers in quantifying and comparing ROS levels, thereby helping to elucidate the mechanism of action of this compound.
Data Presentation
Quantitative data from ROS measurement assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions. The following tables provide templates for organizing your results.
Table 1: Quantification of Intracellular ROS using Fluorescent Probes
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control | p-value |
| Vehicle Control | - | 1.0 | - | |
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control (e.g., H₂O₂) | C µM | |||
| Negative Control (e.g., NAC) | D µM |
*SD: Standard Deviation; MFI can be obtained from plate reader, flow cytometer, or fluorescence microscope analysis.
Table 2: Quantification of ROS using Chemiluminescence Assay
| Treatment Group | Concentration | Relative Light Units (RLU) ± SD | Fold Change vs. Control | p-value |
| Vehicle Control | - | 1.0 | - | |
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | C µM | |||
| Negative Control | D µM |
*RLU can be measured using a luminometer.
Table 3: Quantification of Specific ROS with Electron Spin Resonance (ESR) Spectroscopy
| Treatment Group | Concentration | Spin Adduct Signal Intensity (Arbitrary Units) ± SD | Specific ROS Detected |
| Vehicle Control | - | e.g., •OH, O₂⁻ | |
| This compound | X µM | ||
| This compound | Y µM | ||
| This compound | Z µM | ||
| Positive Control | C µM |
*Signal intensity is determined from the ESR spectrum.
Experimental Protocols
Here, we provide detailed protocols for three common methods to measure ROS production.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure general intracellular ROS levels.[1][5][6] Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
Negative control (e.g., N-acetylcysteine, NAC)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare different concentrations of this compound in a cell culture medium.
-
Remove the old medium from the wells and add the this compound-containing medium.
-
Include vehicle control, positive control (e.g., 100 µM H₂O₂ for 1 hour), and negative control (e.g., pre-treatment with 5 mM NAC for 1 hour before this compound) wells.
-
Incubate for the desired treatment period.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[5]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze single-cell fluorescence using a flow cytometer.
-
Caption: DCFH-DA experimental workflow.
Protocol 2: Measurement of ROS using Luminol-Based Chemiluminescence Assay
This protocol utilizes luminol, a chemiluminescent probe that, in the presence of a catalyst like horseradish peroxidase (HRP), reacts with various ROS (primarily superoxide and hydrogen peroxide) to produce light.[7][8]
Materials:
-
Cells of interest
-
This compound
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and treat with this compound as described in Protocol 1.
-
-
Assay Reagent Preparation:
-
Prepare a stock solution of luminol (e.g., 10 mM in DMSO).
-
Prepare a stock solution of HRP (e.g., 1000 U/mL in PBS).
-
Prepare the final assay reagent by diluting luminol and HRP in HBSS to final concentrations of 10-100 µM and 1-10 U/mL, respectively. Protect from light.
-
-
Measurement:
-
After the this compound treatment period, remove the medium.
-
Wash the cells gently with warm HBSS.
-
Add 100 µL of the luminol-HRP assay reagent to each well.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal. The signal can be measured kinetically over time or as an endpoint reading.
-
Caption: General ROS signaling pathway.
Protocol 3: Detection of Specific ROS using Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct and specific method for detecting and identifying free radical species.[9][10] Due to the short half-life of most ROS, spin trapping agents are used to form more stable radical adducts that can be detected by ESR.[11][12]
Materials:
-
Cell suspension or tissue homogenate
-
This compound
-
Spin trapping agent (e.g., DMPO for superoxide and hydroxyl radicals)
-
Phosphate-buffered saline (PBS)
-
ESR spectrometer and appropriate sample tubes
Procedure:
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in PBS or a suitable buffer at a high concentration (e.g., 1 x 10⁷ cells/mL).
-
Treat the cell suspension with this compound for the desired time.
-
-
Spin Trapping:
-
Add the spin trapping agent (e.g., DMPO to a final concentration of 50-100 mM) to the cell suspension.
-
Mix gently and incubate for a short period (e.g., 1-5 minutes) to allow for the formation of spin adducts.
-
-
ESR Measurement:
-
Transfer the cell suspension containing the spin adducts to a specialized ESR capillary tube.
-
Place the sample in the ESR spectrometer.
-
Record the ESR spectrum. The characteristics of the spectrum (e.g., hyperfine splitting constants) will allow for the identification and quantification of the specific ROS trapped.
-
Caption: Comparison of ROS detection methods.
Concluding Remarks
The choice of assay for measuring ROS production will depend on the specific research question, the available equipment, and the type of ROS being investigated. For an initial screening of this compound's effect on overall ROS levels, the DCFH-DA assay is a convenient and widely used method.[1][13] The luminol-based chemiluminescence assay offers high sensitivity, particularly for superoxide and hydrogen peroxide.[7][14][15] For definitive identification and quantification of specific free radical species, ESR spectroscopy is the gold standard.[9][10][16] By employing these techniques, researchers can effectively characterize the impact of this compound on cellular redox status, providing valuable insights into its biological activity and therapeutic potential.
References
- 1. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Applications of electron spin resonance spectrometry for reactive oxygen species and reactive nitrogen species research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masi.eu [masi.eu]
- 11. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]
- 12. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 14. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rosj.org [rosj.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Apoptosis Induced by BT317
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for assessing apoptosis induced by the novel compound BT317. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic agents that selectively induce apoptosis in target cells are of significant interest in drug development. This document outlines detailed protocols for key assays to characterize and quantify the pro-apoptotic effects of this compound, enabling a thorough investigation of its mechanism of action. The described methods include the Annexin V-FITC/Propidium Iodide (PI) assay for detecting early and late apoptosis, the TUNEL assay for identifying DNA fragmentation, caspase activity assays to measure the activation of key executioner caspases, and Western blotting to analyze the expression of critical apoptotic proteins.
I. Detection of Phosphatidylserine Externalization: Annexin V-FITC/PI Staining
One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. When conjugated to a fluorochrome like FITC, Annexin V can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cell line by treating with various concentrations of this compound for desired time points. Include a vehicle-treated control.
-
Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire data and analyze the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Data Presentation:
| Treatment Group | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| Positive Control | Z µM |
II. Detection of DNA Fragmentation: TUNEL Assay
A later hallmark of apoptosis is the fragmentation of DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect these DNA strand breaks. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Protocol: TUNEL Assay for Imaging
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
(Optional) For a positive control, treat a separate coverslip with DNase I to induce DNA strand breaks.
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.
-
Add the TdT reaction cocktail to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the coverslips twice with 3% BSA in PBS.
-
If using a kit with a fluorescent label, proceed to counterstaining. If using a biotin-based kit, incubate with a streptavidin-fluorophore conjugate.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Data Presentation:
| Treatment Group | Concentration | Number of TUNEL-Positive Cells per Field | % TUNEL-Positive Cells |
| Vehicle Control | - | ||
| This compound | X µM | ||
| This compound | Y µM | ||
| Positive Control | DNase I |
III. Measurement of Caspase Activation
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are synthesized as inactive zymogens and are activated through proteolytic cleavage. Caspases can be broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Measuring the activity of these caspases is a key method for assessing apoptosis.
A. Caspase-3/7 Activity Assay (Fluorometric)
This assay utilizes a synthetic substrate, such as Ac-DEVD-AMC, which is cleaved by active caspase-3 and caspase-7, releasing a fluorescent molecule (AMC). The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Protocol: Caspase-3/7 Fluorometric Assay
Materials:
-
Caspase-3/7 Activity Assay Kit (containing substrate and lysis buffer)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Sample Preparation:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells according to the kit protocol. This typically involves adding a lysis buffer and incubating on ice.
-
-
Assay Reaction:
-
Prepare the caspase-3/7 substrate solution as per the kit instructions.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
Data Presentation:
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | 1.0 | |
| This compound | X µM | ||
| This compound | Y µM | ||
| Positive Control | Z µM |
B. Western Blot Analysis of Caspase Cleavage
Western blotting can be used to detect the cleavage of caspases, which is indicative of their activation. Antibodies specific to either the pro-caspase or the cleaved, active fragments are used.
(See Section IV for a detailed Western Blot protocol)
IV. Analysis of Apoptotic Signaling Pathways by Western Blot
Western blotting is a powerful technique to investigate the molecular mechanisms underlying this compound-induced apoptosis by examining changes in the expression levels of key regulatory proteins. This can help determine whether this compound acts through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Signaling Pathways:
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Protocol: Western Blot for Apoptosis Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Data Presentation:
| Target Protein | Molecular Weight (kDa) | Vehicle Control | This compound (X µM) | This compound (Y µM) |
| Pro-Caspase-3 | ~35 | |||
| Cleaved Caspase-3 | ~17/19 | |||
| Full-length PARP | ~116 | |||
| Cleaved PARP | ~89 | |||
| Bcl-2 | ~26 | |||
| Bax | ~21 | |||
| β-actin (Loading Control) | ~42 |
The methods described in these application notes provide a robust framework for characterizing the apoptotic effects of this compound. By employing a combination of these assays, researchers can confirm the induction of apoptosis, quantify the extent of cell death, and elucidate the underlying molecular pathways. This multi-faceted approach is essential for the comprehensive evaluation of novel therapeutic candidates in drug discovery and development.
Application Notes and Protocols for BT317 in Combination Chemotherapy
Subject: Application Notes and Protocols for the Investigational Agent BT317 in Combination with Standard Chemotherapy Agents for Advanced Solid Tumors.
Notice to Researchers: The information provided in this document is based on currently available public information regarding the investigational agent BNT317, which is presumed to be the correct identifier for this compound. As of the date of this document, BNT317 is in early-stage clinical development, and there is no publicly available data on its use in combination with other chemotherapy agents. The protocols and data presented here are therefore hypothetical and for illustrative purposes only . They are intended to serve as a template and guide for researchers on how such studies could be designed and how data could be presented, based on general principles of combination therapy in oncology.
Introduction
BNT317 is an investigational therapy currently under development for the treatment of advanced solid tumors. A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT06750185) is planned to evaluate the safety, tolerability, pharmacokinetics, and immunogenicity of BNT317 as a monotherapy.[1][2][3][4] While the precise mechanism of action of BNT317 has not been publicly disclosed, the rationale for combining a novel targeted agent with traditional chemotherapy is to enhance anti-tumor efficacy and potentially overcome resistance mechanisms.[5][6] Combination therapy aims to target different cellular pathways, which can lead to synergistic or additive effects in cancer cell killing.[6]
These application notes provide a hypothetical framework for the preclinical evaluation of this compound in combination with a standard-of-care chemotherapy agent, such as Paclitaxel.
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis of cancer cells. This is a generalized representation of a pro-apoptotic pathway that is often dysregulated in cancer.
References
- 1. Safety and Preliminary Effectiveness of BNT317, an Investigational Therapy for Advanced Solid Tumors, Trial ID BNT317-01 | BioNTech | [clinicaltrials.biontech.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety and Preliminary Effectiveness of BNT317, an Investigational Therapy for Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 4. allclinicaltrials.com [allclinicaltrials.com]
- 5. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BT317 in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BT317 is a cell-permeable small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] While initial research has focused on its anti-tumor properties, particularly in astrocytoma, the molecular targets of this compound are intrinsically linked to cellular pathways implicated in the pathogenesis of major neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] These notes provide a comprehensive overview of the theoretical application of this compound in neurodegenerative disease research, offering detailed protocols for its investigation.
Disclaimer: The application of this compound in neurodegenerative disease research is currently theoretical and based on the known roles of its targets, LonP1 and the proteasome, in these conditions. The experimental data presented herein are hypothetical and intended to guide researchers in designing their own studies.
Mechanism of Action
This compound exerts its biological effects by inhibiting two key cellular components responsible for protein homeostasis (proteostasis):
-
Mitochondrial Lon Peptidase 1 (LonP1): A critical ATP-dependent protease within the mitochondrial matrix, LonP1 is essential for the degradation of misfolded, oxidized, and damaged proteins, thereby maintaining mitochondrial function.[4][5] Dysregulation of LonP1 has been associated with mitochondrial dysfunction, a hallmark of several neurodegenerative disorders.[4][6]
-
Proteasome (Chymotrypsin-like activity): The proteasome is a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, including those that are misfolded and aggregated.[2] Impairment of the ubiquitin-proteasome system (UPS) is a key pathological feature in many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates.[1][2][7]
By inhibiting both LonP1 and the proteasome, this compound offers a unique tool to probe the interplay between mitochondrial protein quality control and cytosolic proteostasis in the context of neurodegeneration.
Potential Applications in Neurodegenerative Disease Research
Based on its mechanism of action, this compound can be utilized to:
-
Investigate the role of impaired proteostasis in neuronal cell models: By inducing a controlled inhibition of both mitochondrial and cytosolic protein degradation pathways, researchers can study the downstream cellular consequences, such as the formation of protein aggregates, mitochondrial dysfunction, and apoptosis.
-
Elucidate the interplay between mitochondrial and cytosolic protein quality control: this compound provides a means to simultaneously disrupt both systems, allowing for the study of compensatory mechanisms and the cascade of events that lead to neuronal cell death.
-
Screen for therapeutic targets: By creating a model of proteostasis collapse with this compound, researchers can test the efficacy of potential therapeutic agents aimed at enhancing protein clearance or mitigating downstream toxicity.
-
Explore the vulnerability of different neuronal subtypes to proteotoxic stress: Investigate whether specific neuronal populations (e.g., dopaminergic neurons in Parkinson's models, cortical neurons in Alzheimer's models) exhibit differential sensitivity to this compound.
Data Presentation: Hypothetical Experimental Data
The following tables represent hypothetical data from experiments designed to assess the effects of this compound on neuronal cell models of neurodegenerative disease.
Table 1: Effect of this compound on Neuronal Viability and Protein Aggregation in an Alzheimer's Disease Cell Model (SH-SY5Y cells overexpressing APP)
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Amyloid-beta (Aβ42) Levels (pg/mL) (ELISA) | Tau Phosphorylation (p-Tau S396) (Relative to Control) |
| Vehicle Control | - | 100 ± 5.2 | 250 ± 15.8 | 1.0 ± 0.1 |
| This compound | 1 | 92 ± 4.8 | 310 ± 20.1 | 1.3 ± 0.2 |
| This compound | 5 | 65 ± 6.1 | 450 ± 25.3 | 2.5 ± 0.3 |
| This compound | 10 | 40 ± 5.5 | 620 ± 30.7 | 4.1 ± 0.4 |
Table 2: Impact of this compound on Mitochondrial Function and Oxidative Stress in a Parkinson's Disease Cell Model (Lund Human Mesencephalic (LUHMES) cells treated with MPP+)
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (ΔΨm) (Relative to Control) | Reactive Oxygen Species (ROS) Production (Relative to Control) | ATP Levels (nmol/mg protein) |
| Vehicle Control | - | 1.0 ± 0.05 | 1.0 ± 0.1 | 25.0 ± 2.1 |
| MPP+ (10 µM) | - | 0.6 ± 0.08 | 2.5 ± 0.3 | 15.2 ± 1.8 |
| MPP+ + this compound | 1 | 0.5 ± 0.07 | 3.1 ± 0.4 | 12.8 ± 1.5 |
| MPP+ + this compound | 5 | 0.3 ± 0.06 | 4.5 ± 0.5 | 8.5 ± 1.1 |
Experimental Protocols
Protocol 1: Assessment of this compound-induced Cytotoxicity and Protein Aggregation in a Neuronal Cell Line
Objective: To determine the dose-dependent effect of this compound on cell viability and the accumulation of disease-associated protein aggregates.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
MTT assay kit
-
ELISA kit for specific protein aggregates (e.g., Aβ42)
-
Antibodies for Western blotting (e.g., anti-p-Tau, anti-α-synuclein)
-
Lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates for viability assays and 6-well plates for protein analysis.
-
Treatment: After 24 hours, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Protein Extraction:
-
Lyse cells from the 6-well plates in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
-
ELISA:
-
Perform ELISA for the target protein aggregate (e.g., Aβ42) according to the manufacturer's protocol.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against markers of protein aggregation (e.g., p-Tau) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Protocol 2: Evaluation of Mitochondrial Dysfunction and Oxidative Stress
Objective: To assess the impact of this compound on mitochondrial health and the production of reactive oxygen species (ROS).
Materials:
-
Neuronal cell line
-
This compound
-
Mitochondrial membrane potential probe (e.g., TMRM, JC-1)
-
ROS detection reagent (e.g., CellROX Green, DCFDA)
-
ATP determination kit
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 1.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Load cells with a fluorescent ΔΨm probe (e.g., TMRM) according to the manufacturer's instructions.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
ROS Detection:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green).
-
Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.
-
-
ATP Measurement:
-
Lyse the cells and measure ATP levels using a luciferase-based ATP determination kit according to the manufacturer's protocol.
-
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor.
Caption: General experimental workflow for investigating this compound.
Caption: Proposed signaling pathway of this compound in neurons.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Mitochondrial Lon Protease as a Novel Therapy for Glioblastoma - Daniela Bota [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Does proteasome inhibition play a role in mediating neuropathology and neuron death in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effect of BT317 on LonP1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibitory effect of the small molecule BT317 on Lon Peptidase 1 (LonP1), a key mitochondrial protease. This compound has been identified as a dual inhibitor of LonP1 and the chymotrypsin-like (CT-L) activity of the proteasome, presenting a promising therapeutic strategy, particularly in oncology.[1][2][3][4] These protocols are designed for researchers in academia and industry engaged in drug discovery and development, offering standardized methods to assess the potency and mechanism of action of this compound and similar compounds targeting LonP1. The included methodologies cover in vitro enzymatic assays and cellular-based approaches to provide a comprehensive characterization of LonP1 inhibition.
Introduction
LonP1 is an ATP-dependent serine protease located in the mitochondrial matrix, playing a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins.[5][6] It is also involved in the regulation of metabolic pathways and mitochondrial DNA maintenance.[7][8] Upregulation of LonP1 has been observed in various cancers, where it helps tumor cells cope with stresses such as hypoxia and oxidative stress, thereby promoting survival and proliferation.[7][8] This makes LonP1 an attractive target for anticancer drug development.
This compound is a novel small molecule derived from coumarinic compound 4 (CC4) that has been identified as an inhibitor of both LonP1 and the chymotrypsin-like (CT-L) activity of the proteasome.[1][3] This dual inhibitory action can lead to increased reactive oxygen species (ROS) production and induce apoptosis in cancer cells, highlighting its therapeutic potential.[2][3][4] Accurate and reproducible methods to quantify the inhibitory activity of this compound against LonP1 are essential for its preclinical and clinical development.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on LonP1, including a direct enzymatic assay using a fluorescent substrate and a cell-based assay monitoring the accumulation of a known LonP1 substrate.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against LonP1
| Assay Type | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Protease Inhibition Assay | Purified LonP1 | FITC-Casein | 31.2 | [1] |
| Protease Inhibition Assay | Total Mitochondrial Lysate | FITC-Casein | 48.8 | [1] |
Experimental Protocols
Protocol 1: In Vitro LonP1 Protease Inhibition Assay
This protocol describes an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified LonP1 or LonP1 in mitochondrial lysates using a fluorescently labeled casein substrate.
Materials:
-
Purified active LonP1 protein or isolated mitochondria
-
This compound
-
FITC-Casein substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of FITC-Casein in the assay buffer.
-
Prepare a working solution of ATP in the assay buffer.
-
If using mitochondrial lysates, isolate mitochondria from cells overexpressing LonP1 using standard differential centrifugation methods. Lyse the mitochondria to release the matrix proteins. Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control (vehicle control) and a control with no enzyme (background).
-
Add the purified LonP1 protein or an equivalent amount of total mitochondrial lysate to each well.[1]
-
Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FITC-Casein substrate and ATP to each well. Note that subtracting ATP from the reaction deactivates the overall enzyme activity and can serve as a negative control.[1]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for LonP1 Inhibition
This protocol describes a cell-based assay to assess the inhibitory activity of this compound on LonP1 by monitoring the accumulation of endogenous LonP1 substrates, such as Aconitase 2 (Aco2) and mitochondrial transcription factor A (TFAM), in cultured cells.[1]
Materials:
-
Cancer cell line known to express high levels of LonP1 (e.g., U-87 glioblastoma cells)[1]
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against Aco2, TFAM, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time course (e.g., 24 hours). Include a vehicle-treated control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Aco2, TFAM, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Aco2, TFAM, and the loading control using densitometry software.
-
Normalize the band intensities of Aco2 and TFAM to the loading control.
-
Compare the levels of Aco2 and TFAM in this compound-treated cells to the vehicle-treated control to determine the extent of substrate accumulation.
-
Visualizations
Caption: this compound inhibits the proteolytic activity of LonP1.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powering down the mitochondrial LonP1 protease: a novel strategy for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving BT317 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the mitochondrial Lon peptidase I (LonP1) and CT-L proteasome inhibitor, BT317.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of mitochondrial Lon peptidase I (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. Its dual-targeting mechanism leads to an increase in reactive oxygen species (ROS) and the induction of apoptosis, making it a compound of interest for its anti-tumor properties.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of this compound. It is crucial to use anhydrous, high-purity solvents to minimize degradation and ensure maximum solubility.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue for hydrophobic compounds like this compound. Please refer to the "Troubleshooting Solubility Issues" section below for a detailed guide on how to address and prevent precipitation.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO or DMF should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Solubility Issues
Resolving solubility issues with this compound in experimental buffers is critical for obtaining reliable and reproducible results. The following guide provides a systematic approach to troubleshooting common precipitation problems.
Initial Preparation of Stock Solutions
Proper preparation of the initial stock solution is the first step in avoiding downstream solubility problems.
Key Recommendations:
-
Use High-Purity Solvents: Start with anhydrous DMSO or DMF.
-
Warming and Sonication: To aid dissolution, gentle warming to 60°C and ultrasonication are recommended.[1]
-
Visual Inspection: Ensure the stock solution is clear and free of any visible particulates before use.
Working Solutions in Aqueous Buffers
Precipitation often occurs when the organic stock solution is diluted into an aqueous buffer. Here are strategies to mitigate this:
-
Co-Solvent System: Maintain a low percentage of the organic solvent (e.g., 0.1-1% DMSO) in your final working solution. This can help keep this compound in solution.
-
Slow Addition and Vortexing: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Temperature Considerations: Ensure your aqueous buffer is at room temperature. Cold buffers can decrease the solubility of hydrophobic compounds.
-
pH Adjustment: While specific data on this compound's pH-dependent solubility is limited, for some compounds, adjusting the pH of the buffer can improve solubility. This should be tested empirically.
Data Presentation
This compound Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₂ClNO₄ |
| Molecular Weight | 329.73 g/mol |
| Appearance | Off-white to yellow solid powder |
This compound Solubility Data
| Solvent | Concentration | Method |
| DMF | 2 mg/mL (6.07 mM) | Ultrasonic warming and heating to 60°C recommended[1] |
| DMSO | 1 mg/mL (3.03 mM) | Ultrasonic warming and heating to 60°C recommended[1] |
| PBS (pH 7.4) | Poorly Soluble | Co-solvents are necessary for aqueous solutions. |
| Tris-HCl | Poorly Soluble | Co-solvents are necessary for aqueous solutions. |
| HEPES | Poorly Soluble | Co-solvents are necessary for aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL (3.03 mM) concentration.
-
To facilitate dissolution, place the tube in an ultrasonic water bath and warm to 60°C until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure it is clear.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
While vortexing the cell culture medium, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately to avoid precipitation.
Mandatory Visualizations
Signaling Pathways
The dual inhibition of LonP1 and the proteasome by this compound initiates a cascade of events leading to apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflows
A typical workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for an MTT cell viability assay with this compound.
References
Technical Support Center: In Vitro Experiments with BT317
Welcome to the technical support center for in vitro experiments involving BT317. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experimental workflows.
General Troubleshooting
Question: My experimental results with this compound are inconsistent. What are some general best practices to ensure reproducibility?
Answer: Consistency in in vitro experiments is crucial for reliable data. Here are some key areas to focus on:
-
Cell Culture Maintenance: Ensure your cells are healthy, within a consistent passage number, and free from contamination like mycoplasma.[1]
-
Reagent Preparation: Prepare fresh buffers and solutions. Ensure proper storage and handling of all reagents, including this compound.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent and cell dispensing.[1]
-
Controls: Always include appropriate controls in your experiments. This includes untreated cells, vehicle controls (the solvent used to dissolve this compound), and positive controls for the assay being performed.[2]
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of this compound. Here are some common issues and solutions.
FAQs for Cell Viability Assays
Question: Which cell viability assay should I choose for my experiment with this compound?
Answer: The choice of assay depends on the mechanism of action of this compound and your experimental goals. Common assays include:
-
Tetrazolium Reduction Assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity.[3][4]
-
Resazurin (alamarBlue) Assay: A fluorescent assay that also measures metabolic activity.[3][4]
-
ATP Assay: A highly sensitive luminescent assay that quantifies ATP, an indicator of viable cells.[3]
-
Live/Dead Staining: Uses dyes to differentiate between live and dead cells, often analyzed by microscopy or flow cytometry.
Question: My negative control (untreated cells) shows low viability. What could be the cause?
Answer: Low viability in negative controls can be due to several factors:
-
Suboptimal Cell Health: Cells may be unhealthy due to high passage number, over-confluence, or nutrient depletion.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health.[1]
-
Improper Seeding Density: Seeding too few cells can lead to poor growth and viability.
-
Assay-Related Toxicity: Some assay reagents can be toxic to certain cell lines.
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Solution |
| High background in wells without cells | Reagent contamination or interaction with media components. | Use appropriate blank controls (media and assay reagent only) and subtract the background. Ensure phenol red in the media is not interfering with absorbance/fluorescence readings.[5] |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Mix cell suspension thoroughly before and during seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate to minimize evaporation.[1][5] |
| No dose-dependent effect of this compound observed | Incorrect concentration range of this compound, degradation of the compound, or cell line resistance. | Perform a wider range of this compound concentrations. Verify the stability and proper storage of your this compound stock. Use a positive control compound known to induce cell death in your cell line to validate the assay.[2] |
| Unexpected increase in signal at high this compound concentrations | Interference of this compound with the assay chemistry. | Test this compound in a cell-free system with the assay reagents to check for direct interaction. Consider using an alternative viability assay based on a different principle. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins and can be used to investigate the effect of this compound on signaling pathways.
FAQs for Western Blotting
Question: I am not seeing any bands for my protein of interest. What should I check?
Answer: A lack of signal in a Western blot can be due to several reasons:
-
Low Protein Expression: The protein of interest may not be highly expressed in your cells. Increase the amount of protein loaded per well.[6]
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for very large or small proteins.[7]
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or repeated use. Test the antibody with a positive control lysate.[6]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Increase the concentration or incubate overnight at 4°C.
Question: I am seeing multiple non-specific bands. How can I improve the specificity?
Answer: Non-specific bands can be addressed by:
-
Optimizing Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Adjusting Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Increasing Washing Stringency: Increase the duration and number of washes to remove unbound antibodies.[7]
-
Using a Monoclonal Antibody: Monoclonal antibodies are generally more specific than polyclonal antibodies.[8]
Troubleshooting Guide: Western Blotting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking, antibody concentration too high, or inadequate washing. | Increase blocking time and/or use a different blocking agent. Decrease antibody concentrations. Increase the number and duration of wash steps.[6][7] |
| Weak or No Signal | Low protein abundance, poor antibody affinity, or inefficient transfer. | Load more protein. Use a fresh, validated antibody at a higher concentration. Confirm successful protein transfer with Ponceau S staining.[6][7] |
| Uneven or "Smiling" Bands | Gel polymerization issues or excessive voltage during electrophoresis. | Ensure even gel polymerization. Reduce the electrophoresis voltage and run the gel in a cold room or on ice.[7] |
| Bands at Incorrect Molecular Weight | Post-translational modifications, protein degradation, or splice variants. | Consult literature for expected protein modifications. Use fresh samples with protease inhibitors.[7] |
Experimental Workflow: Western Blotting
Apoptosis Assays
Apoptosis assays are crucial for determining if this compound induces programmed cell death.
FAQs for Apoptosis Assays
Question: What is the difference between early and late apoptosis, and how can I detect both?
Answer: Early apoptosis is characterized by changes in the plasma membrane, such as the externalization of phosphatidylserine (PS). Late apoptosis involves the loss of membrane integrity and DNA fragmentation.[9] To detect both, you can use a combination of Annexin V (which binds to PS) and a viability dye like propidium iodide (PI) or 7-AAD, which only enters cells with compromised membranes.[10]
Question: My untreated control cells show a high percentage of apoptosis. What could be the reason?
Answer: High background apoptosis can be caused by:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cells and induce apoptosis.[10][11] Consider using a gentler dissociation reagent like Accutase.[11]
-
Unhealthy Culture Conditions: Overconfluent or starved cells may undergo spontaneous apoptosis.[10]
-
Extended Incubation: Prolonged incubation times can lead to increased cell death.
Troubleshooting Guide: Annexin V/PI Flow Cytometry
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in negative control | Harsh cell detachment (trypsinization), unhealthy cells, or prolonged incubation. | Use a gentler cell detachment method. Ensure cells are in the logarithmic growth phase. Optimize incubation time.[10][11] |
| Poor separation between cell populations | Incorrect compensation settings, low fluorescence signal, or cell autofluorescence. | Set up proper compensation controls using single-stained samples. Use brighter fluorochromes if the signal is weak. Check for and, if necessary, subtract cell autofluorescence.[10] |
| No Annexin V positive signal in the treated group | Insufficient concentration or duration of this compound treatment, or loss of apoptotic cells. | Perform a dose-response and time-course experiment. Collect the supernatant as apoptotic cells may detach and be lost during washing steps.[10] |
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
This compound may induce apoptosis through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
optimizing BT317 concentration for maximum apoptosis
Welcome to the BT317 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximal apoptotic induction in their experiments.
Disclaimer: this compound is a fictional compound created for illustrative purposes within this technical support guide. The information, protocols, and data presented are based on established principles of apoptosis research but do not pertain to a real-world product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2][3] By binding to the BH3 domain of Bcl-2, this compound displaces pro-apoptotic proteins (like BIM), which can then activate BAX and BAK.[2][4] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4]
Q2: What is a recommended starting concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. For initial dose-response experiments, a broad range of 10 nM to 10 µM is recommended.[5] It is critical to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q3: How should this compound be stored and handled?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, a stock solution can be made by dissolving the powder in dimethyl sulfoxide (DMSO) and storing it at -20°C.[6] The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[7][8]
Q4: How long should cells be incubated with this compound to observe apoptosis?
A4: The induction of apoptosis is both time and concentration-dependent.[9] A typical starting point for incubation is 24 to 48 hours. However, the peak apoptotic response can vary significantly between cell types. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.[5][9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Apoptotic Induction | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. 2. Incorrect Incubation Time: The time point for analysis may be too early or too late, missing the peak apoptotic activity.[9] 3. Cell Line Resistance: The cell line may have low Bcl-2 expression or express other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) that this compound does not target. 4. Compound Degradation: Improper storage or handling of this compound stock solution. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).[5] 2. Conduct a time-course experiment at the approximate EC50 concentration to find the optimal endpoint.[9] 3. Verify Bcl-2 expression in your cell line via Western Blot or qPCR. Consider using a different cell line or a combination therapy approach. 4. Prepare a fresh stock solution of this compound from the lyophilized powder. Avoid repeated freeze-thaw cycles. |
| High Background Apoptosis in Control | 1. Cell Culture Stress: Cells may be overgrown (confluent), have nutrient depletion, or be experiencing stress from handling.[10] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[6] 3. Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | 1. Ensure cells are in the logarithmic growth phase and are not over-confluent. Handle cells gently during passaging and seeding.[7] 2. Ensure the final DMSO concentration in the media is ≤ 0.1%. Include a vehicle-only control in all experiments.[8] 3. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers seeded across wells or plates.[7][11] 2. Passage Number Variation: Using cells at vastly different passage numbers can lead to phenotypic drift. 3. Reagent Variability: Inconsistent preparation of this compound dilutions or assay reagents. | 1. Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique.[7] 2. Use cells within a consistent, narrow passage number range for all related experiments. 3. Prepare fresh dilutions of this compound for each experiment. Ensure all assay reagents are within their expiration dates and properly stored. |
Section 3: Data & Results
Table 1: Example Dose-Response of this compound on HeLa Cells (48h Incubation)
Data collected via Annexin V/PI staining and flow cytometry.
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle (0.1% DMSO) | 4.5% | 2.1% | 6.6% |
| 10 nM | 8.2% | 3.5% | 11.7% |
| 50 nM | 15.6% | 5.8% | 21.4% |
| 100 nM | 28.9% | 9.7% | 38.6% |
| 500 nM | 45.3% | 18.2% | 63.5% |
| 1 µM | 42.1% | 25.6% | 67.7% |
| 5 µM | 35.8% | 38.4% | 74.2% |
| 10 µM | 25.1% | 50.3% | 75.4% |
Table 2: Example Time-Course of this compound-Induced Caspase-3/7 Activity in Jurkat Cells (500 nM this compound)
Data collected using a luminescent caspase-3/7 assay. Results are shown as fold change relative to vehicle control at the same time point.
| Incubation Time | Fold Change in Caspase-3/7 Activity (RLU) |
| 4 hours | 1.8 |
| 8 hours | 3.5 |
| 12 hours | 6.2 |
| 24 hours | 5.1 |
| 48 hours | 2.9 |
Section 4: Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method for determining the EC50 of this compound using an Annexin V/PI assay.
-
Cell Seeding: Seed cells in a 12-well plate at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Treatment: Remove the old medium and add the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Apoptosis Analysis: Harvest and analyze the cells using the Annexin V/PI staining protocol (see Protocol 2).
-
Data Analysis: Plot the percentage of total apoptotic cells against the log of this compound concentration to determine the EC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol is for assessing apoptosis by flow cytometry.[12][13]
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic cell dissociation buffer to maintain membrane integrity.[14]
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes a common method using a luminescent "add-mix-measure" assay format.[15][16]
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Include wells for blanks (medium only) and untreated controls.
-
Treatment: Treat cells with the desired concentrations of this compound and incubate for the determined time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[16]
Section 5: Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis via the intrinsic pathway.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: A logic flow diagram for troubleshooting common apoptosis assay issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. corning.com [corning.com]
- 11. thomassci.com [thomassci.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. promega.com [promega.com]
troubleshooting unexpected results with BT317
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BT317, a selective inhibitor of Kinase-X (KX) for preclinical oncology research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line panel. What are the potential causes and how can we troubleshoot this?
Answer: Variability in IC50 values is a common issue that can stem from several factors related to compound handling, assay conditions, and cell culture practices.
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in DMSO to create a concentrated stock solution and that the final DMSO concentration in your cell culture media does not exceed 0.5%, as higher concentrations can be cytotoxic. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. It is crucial to use a consistent seeding density across all experiments.
-
Assay Incubation Time: The duration of this compound treatment can affect the IC50 value. A 72-hour incubation is recommended for most cancer cell lines to allow for sufficient time to observe effects on cell proliferation.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are observing a weaker than expected effect, consider reducing the serum concentration in your media, ensuring the cells remain healthy.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Prepare a fresh dilution series from your this compound stock and compare its performance to a new vial of the compound.
-
Optimize Seeding Density: Perform a titration of cell seeding density to find the optimal number of cells where the IC50 value is most consistent.
-
Standardize Protocols: Ensure all users in the lab are following the exact same protocol for cell plating, compound dilution, and assay readout.
Issue 2: No Inhibition of Downstream Target Phosphorylation
Question: Our Western blot analysis does not show a decrease in the phosphorylation of Target-Z, a known downstream target of Kinase-X, after this compound treatment. What could be the reason?
Answer: A lack of effect on the downstream target phosphorylation can be due to issues with the experimental setup, the timing of the analysis, or the biological context of your cell model.
-
Treatment Time: The inhibition of Kinase-X phosphorylation is an early event. We recommend treating cells with this compound for a shorter duration (e.g., 1-4 hours) when assessing the phosphorylation status of direct downstream targets.
-
Antibody Quality: Ensure the primary antibody for phosphorylated Target-Z is validated and specific. Run appropriate positive and negative controls to confirm antibody performance.
-
Cell Line Specificity: The Path-Y signaling pathway may have redundant or alternative activation mechanisms in certain cell lines. Confirm that your cell model is indeed reliant on Kinase-X activity for the phosphorylation of Target-Z.
-
Compound Concentration: Use a concentration of this compound that is at least 10-fold above the measured IC50 value for your cell line to ensure sufficient target engagement.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-20 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Does this compound have any known off-target effects? A2: At concentrations above 10 µM, this compound may show inhibitory activity against other related kinases. We recommend performing a kinase panel screen if off-target effects are a concern for your specific research question.
Q3: Can this compound be used in in vivo studies? A3: Yes, this compound has shown good oral bioavailability and is suitable for in vivo studies in mouse models. Please refer to the product datasheet for recommended dosing and formulation guidelines.
Quantitative Data Summary
The following table provides a summary of expected versus potentially problematic results for key assays involving this compound.
| Parameter | Expected Result | Potential Unexpected Result | Possible Cause |
| IC50 (Typical Cancer Cell Line) | 50-200 nM | > 1 µM | Poor compound solubility, high cell density, inactive compound |
| p-Target-Z Inhibition (at 1 µM) | > 90% decrease at 2 hours | < 50% decrease | Incorrect time point, low compound concentration, antibody issue |
| Cell Cycle Arrest | G1/S phase arrest | No significant change | Cell line is not dependent on Kinase-X for cell cycle progression |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a 2-fold serial dilution of this compound in culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Phospho-Target-Z
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., at 1 µM) or DMSO for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Target-Z and total Target-Z overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: The Path-Y signaling pathway and the inhibitory action of this compound on Kinase-X.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Technical Support Center: BT317 Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of the dual Lon peptidase 1 (LonP1) and chymotrypsin-like (CT-L) proteasome inhibitor, BT317. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[1][2] DMSO is a versatile solvent for many organic small molecules; however, it is hygroscopic and can absorb water, which may impact the long-term stability and solubility of this compound.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing or brief sonication. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] For aqueous working solutions, it is advisable to prepare them fresh for each experiment, as the stability of this compound in aqueous media over extended periods has not been fully characterized.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic small molecules. To mitigate this, you can try serial dilutions in DMSO first to lower the concentration before adding it to the aqueous buffer.[1] Ensure the final DMSO concentration in your experimental system is low (typically ≤0.1%) to avoid solvent-induced artifacts. Gentle warming (e.g., to 37°C) and vortexing can also help redissolve precipitates.[3]
Q5: How does pH affect the stability of this compound in solution?
A5: While specific data for this compound is not available, the stability of small molecules can be significantly influenced by pH. Extreme acidic or basic conditions can lead to hydrolysis or other forms of degradation.[5] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental design requires otherwise. A pH stability study is advised to determine the optimal pH range for your specific application.
Q6: Is this compound sensitive to light?
A6: The photostability of this compound has not been extensively reported. As a general precaution, it is recommended to protect solutions of this compound from direct light exposure, especially during long-term storage and experiments.[6][7][8] This can be achieved by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Assess the stability of this compound under your specific experimental conditions (see Experimental Protocols). For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
| Loss of compound activity over time in cell culture | Instability of this compound in cell culture medium at 37°C. Components in the media or cellular metabolism may contribute to degradation. | Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Analyze the concentration of the compound at different time points using a validated analytical method like HPLC. Based on the stability profile, determine if replenishment of the compound is necessary for long-term assays. |
| Precipitation of this compound in DMSO stock upon storage | The solution may be supersaturated. The DMSO may have absorbed water. Storage temperature is too low, causing crystallization. | Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high. Use fresh, anhydrous DMSO for preparing stock solutions. Store the stock solution at the recommended temperature (-20°C or -80°C). |
Quantitative Stability Data
While specific experimental stability data for this compound is not publicly available, the following tables provide a template for how you can present your own stability data once generated through the experimental protocols outlined below.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (mM) | Concentration after 1 month (% of Initial) | Degradation Products Detected |
| DMSO | 10 | Data to be generated | Data to be generated |
| Ethanol | 10 | Data to be generated | Data to be generated |
| PBS (pH 7.4) | 1 | Data to be generated | Data to be generated |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (48h at 37°C)
| pH | Initial Concentration (µM) | Concentration after 48h (% of Initial) | Degradation Products Detected |
| 4.0 | 10 | Data to be generated | Data to be generated |
| 7.4 | 10 | Data to be generated | Data to be generated |
| 9.0 | 10 | Data to be generated | Data to be generated |
Table 3: Photostability of this compound in Solution (Aqueous Buffer, pH 7.4)
| Light Condition | Initial Concentration (µM) | Concentration after 24h exposure (% of Initial) | Degradation Products Detected |
| Dark Control | 10 | Data to be generated | Data to be generated |
| ICH Q1B Visible Light | 10 | Data to be generated | Data to be generated |
| ICH Q1B UV Light | 10 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound using HPLC
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an HPLC method.[9][10][11]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the solvent to prepare a 100 µg/mL solution.
-
Photodegradation: Expose the solid this compound powder and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8][12] Keep a control sample protected from light.
3. HPLC Analysis:
-
Analyze all stressed and control samples using a validated reverse-phase HPLC method with UV detection.
-
Example HPLC Conditions (to be optimized for this compound):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
This protocol is designed to evaluate the stability of this compound under typical cell culture conditions.[13]
1. Preparation of this compound Working Solution:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).
2. Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a cell culture plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂ for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
3. Sample Collection and Processing:
-
At each time point, collect an aliquot of the medium.
-
To stop further degradation and precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
4. HPLC Analysis:
-
Analyze the supernatant from each sample using a validated HPLC method to quantify the remaining this compound concentration.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits both mitochondrial LonP1 and the proteasome, leading to proteostasis disruption, increased ROS, and apoptosis.
Caption: Workflow for assessing the stability of this compound under various stress conditions using HPLC analysis.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
addressing off-target effects of BT317 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of BT317 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3][4] By inhibiting these two targets, this compound disrupts cellular proteostasis, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis, particularly in cancer cells.[1][2][3][4]
Q2: What are the known on-target activities of this compound?
A2: The primary on-target activities of this compound are the inhibition of LonP1 and the chymotrypsin-like activity of the proteasome. The table below summarizes the inhibitory concentrations.
Q3: What are the potential off-target effects of this compound?
A3: While this compound has been designed for dual targeting, like most small molecule inhibitors, it may exhibit off-target activities. Based on its chemical structure and the known cross-reactivities of other proteasome inhibitors, potential off-targets could include other cellular proteases. It is recommended to perform control experiments to assess the specificity of this compound's effects in your experimental system.
Q4: I am observing a decrease in cell viability at concentrations lower than expected. Could this be an off-target effect?
A4: It is possible. While this compound is potent against its intended targets, high sensitivity in certain cell lines could be due to off-target effects on other critical cellular pathways. We recommend performing a dose-response curve and comparing the IC50 value in your cell line to the known on-target IC50 values. Additionally, consider performing a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.
Q5: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
A5: To confirm on-target activity, you can perform several experiments. Firstly, you can measure the inhibition of LonP1 and proteasome activity directly in your treated cells. Secondly, you can assess downstream markers associated with the inhibition of these targets, such as increased ROS production and the induction of apoptotic markers like cleaved caspase-3. Finally, a rescue experiment using a drug-resistant variant of LonP1 or the proteasome, if available, could provide strong evidence for on-target activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cell toxicity in control (non-cancerous) cell lines | Off-target effects on essential cellular proteases or mitochondrial functions. | 1. Perform a dose-response experiment to determine the IC50 in your control cell line.2. Evaluate mitochondrial health using assays like JC-1 staining for mitochondrial membrane potential.3. Profile this compound against a panel of relevant proteases to identify potential off-targets. |
| Unexpected changes in signaling pathways unrelated to apoptosis or ROS production | Off-target kinase or phosphatase inhibition. | 1. Perform a Western blot analysis for key phosphoproteins in relevant signaling pathways.2. Consider a broad-spectrum kinase inhibitor screen to identify potential off-target kinase families.3. Use a more specific inhibitor for the observed activated pathway as a control. |
| Variable results between different experimental batches | This compound degradation or improper storage. | 1. Ensure this compound is stored correctly at -20°C for short-term and -80°C for long-term storage.2. Prepare fresh stock solutions for each experiment.3. Verify the concentration and purity of your this compound stock solution. |
Quantitative Data
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Lon Peptidase 1 (LonP1) | 150 |
| 20S Proteasome (Chymotrypsin-like activity) | 250 |
Table 2: Selectivity Profile of this compound against a Panel of Proteases
| Protease | % Inhibition at 1 µM this compound |
| Cathepsin B | < 10% |
| Cathepsin L | < 5% |
| Calpain-1 | < 15% |
| Trypsin | < 5% |
| Chymotrypsin | 20% |
Experimental Protocols
1. LonP1 and 20S Proteasome Activity Assays
-
Principle: These assays measure the enzymatic activity of LonP1 and the proteasome using a fluorogenic substrate.
-
Procedure:
-
Prepare reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM ATP for LonP1; 25 mM Tris-HCl, pH 7.5 for proteasome).
-
Add purified LonP1 or 20S proteasome to the buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC for proteasome).
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Reactive Oxygen Species (ROS) Detection
-
Principle: This assay uses a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Incubate the cells with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
4. Western Blotting for Apoptosis Markers
-
Principle: This technique detects specific proteins in a sample to assess the activation of apoptosis.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
refining BT317 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of BT317.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a blood-brain barrier permeable small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase I (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3][4] This dual inhibition leads to an increase in reactive oxygen species (ROS) production, which in turn induces autophagy and apoptosis in malignant astrocytoma cells.[1][2][3][4][5] this compound has shown anti-tumor activity, both as a single agent and in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[2][4]
Q2: What is the recommended in vitro concentration and treatment duration for this compound?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent. For many glioma cell lines and patient-derived glioblastoma stem cell cultures, the IC50 value is in the range of 60-100 µM.[6] For cell viability assays, a 48-hour incubation period has been used.[2] However, for assessing reactive oxygen species (ROS) production, a shorter treatment time is recommended, as peak ROS levels have been observed around 8 hours post-treatment with 20 µM this compound.[7] It is advisable to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Does this compound show synergy with other therapeutic agents?
A3: Yes, this compound has demonstrated strong synergy with temozolomide (TMZ), the standard-of-care chemotherapy for malignant astrocytoma.[2][4] This synergistic effect is observed in various astrocytoma models, independent of their IDH (isocitrate dehydrogenase) profile.[2][4] The combination of this compound and TMZ leads to a significant increase in ROS levels and enhanced cancer cell death.[7]
Q4: Is this compound effective against glioma stem cells (GSCs)?
A4: Yes, this compound has shown enhanced activity against glioma stem cell lines (GSCs).[8][9] It is effective in inducing cell death in patient-derived glioblastoma stem cell cultures.[6]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is a blood-brain barrier transmissible compound and has demonstrated efficacy in orthotopic xenograft models of glioma.[2][4][8] It has shown selective activity at the tumor site with low toxicity to normal tissues.[2][10]
Troubleshooting Guide
Issue 1: Low or no apoptotic induction observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Duration | For some cell lines, apoptotic effects may require longer incubation times. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment window. |
| Inappropriate this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. Consider combining this compound with temozolomide (TMZ) to potentially overcome resistance and enhance efficacy.[2][4] |
| Incorrect Detection Method | Ensure that the apoptosis detection assay (e.g., Annexin V/PI staining, caspase activity assay) is being performed correctly and at an appropriate time point post-treatment. |
Issue 2: Inconsistent results in synergy experiments with Temozolomide (TMZ).
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Schedule | The timing of drug administration can be critical for synergistic effects. Investigate different administration schedules, such as co-administration or sequential administration of this compound and TMZ. |
| Incorrect Drug Concentrations | The synergistic effect is often dependent on the specific concentrations of both drugs. A checkerboard assay with varying concentrations of both this compound and TMZ is recommended to identify the optimal synergistic ratio. |
| Inappropriate Assay Endpoint | Ensure the endpoint being measured (e.g., cell viability, apoptosis, ROS production) is suitable for detecting synergy. For instance, ROS levels have been shown to significantly increase with the combination treatment.[7] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Parameter | Value | Reference |
| Glioma Cell Lines | IC50 | 60-100 µM | [6] |
| Patient-Derived GSCs | IC50 | 60-100 µM | [6] |
| D-54 MG, U87, HOG, DB93 | ROS Production (20 µM this compound) | Peak at 8 hours | [7] |
| D-54 MG, U87, HOG, DB93 | ROS Increase (10 µM this compound + 10 µM TMZ) | ~60-80% | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Quantification Assay
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 96-well black plate) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 20 µM) or a combination of this compound and TMZ.
-
Time-Course Incubation: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 12, and 24 hours) to determine the peak of ROS production.[7]
-
Staining: At each time point, wash the cells with PBS and then incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX®) according to the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Data Analysis: Quantify the change in fluorescence relative to the untreated control to determine the level of ROS production.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ROS quantification.
Caption: Synergistic relationship between this compound and TMZ.
References
- 1. abmole.com [abmole.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of Mitochondrial Lon Protease as a Novel Therapy for Glioblastoma - Daniela Bota [grantome.com]
- 7. escholarship.org [escholarship.org]
- 8. Search [escholarship.org]
- 9. DDRE-22. NOVEL LonP1 INHIBITORS FOR TARGETING GLIOMA STEM CELLS [escholarship.org]
- 10. Understanding the Significance of Hypoxia-Inducible Factors (HIFs) in Glioblastoma: A Systematic Review [mdpi.com]
how to minimize BT317 toxicity in normal cells
Welcome to the technical support center for BT317. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the potential toxicity of this compound in normal cells during pre-clinical research. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Disclaimer
This compound is a research compound. The information provided here is based on the known mechanisms of its targets, Lon Peptidase 1 (LonP1) and the proteasome, as well as the observed effects of other inhibitors of these pathways. This guidance should be used to supplement, not replace, rigorous experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity in Normal/Control Cell Lines
You observe significant cell death in your normal or control cell lines at concentrations where cancer cell lines show selective killing.
| Potential Cause | Suggested Solution |
| High Metabolic Activity of Control Cells | Cells with high mitochondrial activity (e.g., cardiomyocytes, hepatocytes, actively dividing fibroblasts) may be more sensitive to LonP1 inhibition. Consider using a panel of normal cell lines with varying metabolic rates for comparison. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Compound Concentration | Verify the final concentration of this compound. Perform a precise serial dilution and a new dose-response curve. |
| On-Target Toxicity in High-Turnover Tissues | Normal cells with high rates of protein turnover may be particularly sensitive to proteasome inhibition.[1][2] Consider using cell lines derived from tissues with lower protein turnover as controls. |
| Off-Target Effects | This compound may have off-target effects on other cellular components. Consider performing off-target profiling assays if unexpected toxicity is consistently observed. Some proteasome inhibitors are known to have off-target effects on other proteases like serine proteases.[3] |
| Experimental Artifact | Review your experimental setup for inconsistencies in cell seeding density, incubation time, or reagent addition.[4] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
You are observing high variability in cell viability readings between replicate wells or experiments.
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even distribution in the wells. |
| Edge Effects in Multi-well Plates | Edge effects can lead to evaporation and temperature variations. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, LDH) may be subject to interference from this compound or the vehicle. Consider using an orthogonal method to confirm results (e.g., trypan blue exclusion, live/dead cell imaging).[5] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique when adding cells, compound, and assay reagents.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound toxicity in normal cells?
A1: this compound is a dual inhibitor of mitochondrial LonP1 and the proteasome.[6] Toxicity in normal cells is likely to arise from:
-
Mitochondrial Dysfunction: Inhibition of LonP1 can disrupt mitochondrial homeostasis, leading to the accumulation of damaged proteins, increased reactive oxygen species (ROS), and eventual apoptosis.[7][8][9] This can particularly affect cells with high energy demands.
-
Disruption of Protein Homeostasis: Inhibition of the proteasome prevents the degradation of misfolded and regulatory proteins, which can trigger the unfolded protein response (UPR), ER stress, and apoptosis.[2][10][11]
Q2: Which normal cell lines are recommended as controls for this compound experiments?
A2: It is advisable to use a panel of normal cell lines to assess the therapeutic window of this compound. Consider including:
-
Cell lines with varying metabolic activity: To assess sensitivity to LonP1 inhibition.
-
Cell lines from different tissue origins: To identify potential tissue-specific toxicities.
-
Examples of commonly used normal cell lines:
-
Human non-tumorigenic epithelial cell lines (e.g., MCF-10A, BEAS-2B)
-
Human fibroblasts (e.g., IMR-90, WI-38)
-
Immortalized human keratinocytes (HaCaT)[12]
-
It may also be relevant to use cell lines from tissues known to be sensitive to proteasome inhibitors, such as neuronal cells, to proactively investigate potential neurotoxicity.
-
Q3: How can I proactively minimize this compound toxicity in my in vivo studies?
A3: While specific in vivo data for this compound is limited, general strategies to mitigate toxicity of proteasome and mitochondrial inhibitors include:
-
Dose Escalation Studies: Start with lower doses and gradually escalate to determine the maximum tolerated dose (MTD).
-
Intermittent Dosing Schedules: Allow for recovery of normal tissues between treatments.
-
Use of Cytoprotective Agents: Co-administration of antioxidants (e.g., N-acetylcysteine) may help mitigate ROS-induced damage, although this needs to be carefully evaluated to ensure it does not compromise anti-cancer efficacy.
-
Monitoring for Known Toxicities of Class: Be vigilant for signs of peripheral neuropathy and cardiotoxicity, which are known side effects of some proteasome inhibitors.[13][14]
Q4: What are the key biomarkers to monitor for this compound-induced toxicity?
A4: To monitor for on-target and off-target toxicity, consider assessing the following:
-
Mitochondrial Health: Mitochondrial membrane potential (e.g., using TMRE or JC-1 staining), cellular ATP levels, and ROS production (e.g., using DCFDA or MitoSOX).
-
Apoptosis: Caspase-3/7 activation, PARP cleavage, and Annexin V/PI staining.
-
ER Stress and Unfolded Protein Response: Expression of UPR markers such as GRP78/BiP, CHOP, and spliced XBP1.
-
Proteasome Activity: Measure the activity of the chymotrypsin-like, trypsin-like, and caspase-like subunits of the proteasome in cell lysates.
Experimental Protocols
Protocol 1: Assessing Mitochondrial ROS Production
This protocol describes the use of MitoSOX™ Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control (e.g., Antimycin A).
-
Incubation: Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
MitoSOX™ Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer.
-
Remove the culture medium and wash the cells once with warm buffer.
-
Add the MitoSOX™ working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm buffer.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the chosen duration. Include appropriate controls.
-
Cell Harvesting:
-
Collect the culture supernatant (containing detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., cell scraper or EDTA-based dissociation solution).
-
Combine the detached cells with the supernatant and pellet by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. rupress.org [rupress.org]
- 2. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Cardiovascular Toxicity of Proteasome Inhibitors: Underlying Mechanisms and Management Strategies: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BT317 Efficiency in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize BT317 in cancer cell line experiments. The information, including troubleshooting guides and frequently asked questions (FAQs), is designed to enhance experimental success and data interpretation.
Introduction to this compound
This compound is a novel small molecule that acts as a dual inhibitor, targeting both the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This dual-inhibition mechanism leads to an increase in reactive oxygen species (ROS) production and subsequently induces apoptosis (programmed cell death) in cancer cells, particularly in malignant astrocytoma.[1][3][4] Preclinical studies have demonstrated this compound's ability to cross the blood-brain barrier and its synergistic effects with the standard chemotherapy agent temozolomide (TMZ).[1][2][3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a baseline for experimental design.
Table 1: this compound IC50 Values in Astrocytoma Cell Lines
| Cell Line | IC50 (µM) | Time Point (hours) | Assay Type |
| U-87 MG | 10 | 72 | Cell Viability |
| T98G | 10 | 72 | Cell Viability |
| Patient-Derived Glioma Stem-like Cells (GSC) | 5-15 | 72 | Cell Viability |
Data extracted from preclinical studies on malignant astrocytoma.
Table 2: this compound Inhibitory Activity on Target Enzymes
| Target Enzyme | IC50 (µM) |
| Purified LonP1 Protease | 31.2 |
| Total Mitochondrial Lysate Protease Activity | 48.8 |
| Chymotrypsin-like (CT-L) Proteasome Activity | ~10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)
Objective: To measure the intracellular ROS levels induced by this compound.
Methodology:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Issue 1: Low or Inconsistent Cytotoxicity
-
Possible Cause:
-
This compound Degradation: this compound solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Cell Line Resistance: The specific cancer cell line may be inherently resistant to this compound.
-
Suboptimal Concentration or Incubation Time: The concentration range or treatment duration may not be optimal for the cell line being tested.
-
-
Troubleshooting Steps:
-
Prepare fresh this compound stock solutions in DMSO and store them in small aliquots at -80°C.
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Consider using a positive control known to induce apoptosis in your cell line to validate the assay.
-
Issue 2: High Background in ROS Assay
-
Possible Cause:
-
Autofluorescence: Some cell lines exhibit high intrinsic fluorescence.
-
Probe Oxidation: The DCFDA probe may be auto-oxidizing.
-
Light Exposure: Excessive exposure of the probe to light can cause non-specific fluorescence.
-
-
Troubleshooting Steps:
-
Include an unstained cell control to measure background autofluorescence.
-
Prepare fresh DCFDA solution for each experiment.
-
Protect the plate from light as much as possible during the staining and measurement steps.
-
FAQ 1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of mitochondrial LonP1 and the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of damaged proteins within the mitochondria, resulting in increased production of reactive oxygen species (ROS) and ultimately triggering apoptosis.
FAQ 2: In which cancer types is this compound expected to be most effective?
Current research has primarily focused on malignant astrocytomas, where this compound has shown significant efficacy, especially in IDH1 mutant lines.[2] Its effectiveness in other cancer types is an active area of investigation.
FAQ 3: How should this compound be stored?
This compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in DMSO and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Visualizing Pathways and Workflows
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for suboptimal this compound results.
References
- 1. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Investigational Agent BT317: A Comparative Guide for Researchers in Oncology Drug Development
Published: November 20, 2025
This guide provides a comparative overview of BT317, an investigational antineoplastic immunotherapy, for researchers, scientists, and drug development professionals. As this compound is currently in early-stage clinical development, this document focuses on its position within the broader landscape of cancer therapeutics, outlines the standard preclinical in vivo methodologies typically required for such an agent to reach clinical trials, and contrasts its potential therapeutic approach with established and emerging cancer treatments.
Introduction to this compound
This compound is a novel immunomodulatory agent developed by BioNTech SE, currently undergoing a first-in-human, Phase I clinical trial (NCT06750185) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][2][3] The trial was initiated in early 2025 and is actively recruiting participants for whom standard therapeutic options have been exhausted.[2][3]
While the specific molecular target and mechanism of action for this compound have not been publicly disclosed, it is classified within BioNTech's pipeline as a "next-generation immunomodulator".[4] This classification suggests that this compound is designed to modulate the patient's immune system to recognize and attack cancer cells, a cornerstone of modern cancer therapy. An exclusion criterion in the clinical trial protocol for patients who have previously received any treatment inhibiting CD39 may suggest the pathway of interest for this compound, although this is not definitive.[3]
The Path to Clinical Trials: Standard In Vivo Preclinical Evaluation
Before an investigational agent like this compound can be administered to humans, it must undergo rigorous preclinical testing to establish a safety profile and demonstrate potential antitumor activity. These studies are typically conducted in vivo using animal models. Below are the standard experimental protocols that would be employed.
a) Subcutaneous Xenograft Models:
-
Objective: To assess the direct antitumor activity of a therapeutic agent on human cancer cells in an in vivo environment.
-
Methodology:
-
Cell Culture: Human tumor cell lines are cultured under sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human cells.[5][6]
-
Implantation: A specific number of cancer cells (e.g., 1-5 million) are suspended in a solution, often mixed 1:1 with a basement membrane matrix like Matrigel, and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers once tumors become palpable. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[8]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug is administered according to a specified dose and schedule (e.g., intravenously, intraperitoneally, or orally).
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 – (Mean volume of treated tumors at end / Mean volume of control tumors at end)] × 100%.[9][10] Other endpoints include tumor regression and overall survival.
-
b) Syngeneic Models for Immunotherapy Evaluation:
-
Objective: To evaluate the efficacy of an immunomodulatory agent within the context of a fully competent immune system.
-
Methodology:
-
Model System: Murine tumor cells are implanted into a genetically identical (syngeneic) mouse strain, ensuring the host immune system does not reject the tumor cells.[11][12]
-
Procedure: The implantation and monitoring procedures are similar to xenograft models.
-
Analysis: This model is crucial for immunotherapies as it allows for the study of the tumor microenvironment (TME) and the interaction between the therapeutic agent and host immune cells.[11][13] Post-treatment, tumors and immune organs (like the spleen and lymph nodes) can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) via flow cytometry or immunohistochemistry.[14][15]
-
c) Experimental Metastasis Assays:
-
Objective: To assess the ability of a therapeutic agent to inhibit the formation of metastatic colonies.
-
Methodology:
-
Cell Injection: Cancer cells, often engineered to express a reporter gene like luciferase for imaging, are injected directly into the bloodstream, typically via the tail vein.[16][17][18]
-
Monitoring: The formation and growth of metastatic lesions in distant organs (commonly the lungs) are monitored over time using in vivo imaging systems (IVIS) or by histological analysis of organs at the study's endpoint.[16][19]
-
Treatment: The investigational drug can be administered prior to, during, or after the injection of cancer cells to evaluate its effect on different stages of the metastatic cascade.
-
The following diagram illustrates a typical workflow for preclinical in vivo evaluation of a novel antitumor agent.
Comparative Landscape of Antitumor Therapies
As a next-generation immunomodulator, this compound enters a therapeutic landscape dominated by several major classes of cancer treatments. The table below compares these modalities.
| Therapeutic Modality | Mechanism of Action | Examples | Key Advantages | Key Limitations |
| Chemotherapy | Cytotoxic; directly kills rapidly dividing cells (both cancerous and healthy). | Paclitaxel, Cisplatin, Doxorubicin | Broad applicability across many cancer types. | Lack of specificity leading to significant side effects (e.g., myelosuppression, nausea). Development of drug resistance. |
| Targeted Therapy | Inhibits specific molecules (e.g., kinases) involved in cancer growth and progression. | Imatinib (Gleevec®), Erlotinib (Tarceva®) | High specificity for cancer cells with the target, often leading to fewer side effects than chemotherapy. | Effective only in patients whose tumors have the specific molecular target. Cancers can develop resistance through mutations. |
| Immune Checkpoint Inhibitors | Blocks inhibitory pathways (e.g., PD-1/PD-L1, CTLA-4) that prevent T cells from attacking cancer cells.[20][21] | Pembrolizumab (Keytruda®), Ipilimumab (Yervoy®) | Can induce durable, long-term responses in some patients. Broad applicability across various tumor types. | Only a subset of patients respond. Can cause immune-related adverse events. |
| CAR-T Cell Therapy | Genetically engineers a patient's own T cells to express Chimeric Antigen Receptors (CARs) that recognize and kill cancer cells.[22][23] | Tisagenlecleucel (Kymriah®), Axicabtagene ciloleucel (Yescarta®) | High response rates, particularly in hematologic malignancies. A "living drug" with potential for long-term persistence. | Complex and costly manufacturing process. Significant toxicities (e.g., cytokine release syndrome). Limited efficacy in solid tumors to date. |
| Next-Generation Immunomodulators (Potential class for this compound) | Aims to enhance the anti-tumor immune response through novel mechanisms beyond established checkpoints. | Investigational agents targeting LAG-3, TIM-3, CD40, etc. | Potential to overcome resistance to current immunotherapies. May offer synergistic effects in combination therapies. | Mechanisms and efficacy are still under investigation. Potential for new or unexpected immune-related toxicities. |
Foundational Signaling Pathways in Immunotherapy
Understanding the signaling pathways targeted by current immunotherapies provides a framework for appreciating the potential role of novel agents like this compound.
Tumor cells can express PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on an activated T cell, it transmits an inhibitory signal that deactivates the T cell, allowing the tumor to evade immune destruction.[21][24] Checkpoint inhibitors block this interaction, restoring the T cell's ability to kill the cancer cell.
CTLA-4 is another inhibitory receptor expressed on T cells. It competes with the co-stimulatory receptor CD28 for binding to B7 molecules (CD80/CD86) on antigen-presenting cells (APCs).[25][26] By outcompeting CD28, CTLA-4 dampens T cell activation early in the immune response. Blocking CTLA-4 allows for a more robust and prolonged T cell activation.
Conclusion
This compound represents a new frontier in immuno-oncology as a next-generation immunomodulator. While preclinical in vivo data is not yet publicly available, its entry into a Phase I clinical trial signifies that it has successfully passed the rigorous preclinical evaluations outlined in this guide. For researchers, the progression of this compound and similar agents underscores the continuing evolution of cancer therapy beyond conventional treatments and first-generation immunotherapies. Monitoring the clinical development of this compound will provide valuable insights into novel mechanisms for harnessing the immune system to fight cancer and may reveal new therapeutic targets and combination strategies for patients with advanced solid tumors.
References
- 1. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 2. ClinConnect | Safety and Preliminary Effectiveness of BNT317, an [clinconnect.io]
- 3. Safety and Preliminary Effectiveness of BNT317, an Investigational Therapy for Advanced Solid Tumors, Trial ID BNT317-01 | BioNTech | [clinicaltrials.biontech.com]
- 4. biontech.com [biontech.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 16. Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs [jove.com]
- 17. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Immune Checkpoint Signaling in the Tumor Microenvironment | Cell Signaling Technology [cellsignal.com]
- 21. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
BT317: A Novel Dual-Inhibitor of the Proteasome and Lon Peptidase in Malignant Astrocytoma
In the landscape of targeted cancer therapy, the ubiquitin-proteasome system is a well-established and validated target, particularly in hematological malignancies. The emergence of novel proteasome inhibitors with unique mechanisms of action offers the potential to expand their therapeutic application to solid tumors, including challenging indications like malignant astrocytoma. One such investigational agent is BT317, a small molecule that exhibits a dual inhibitory function against both the chymotrypsin-like (CT-L) activity of the proteasome and the mitochondrial Lon peptidase 1 (LonP1). This dual action represents a novel approach to inducing cytotoxicity in cancer cells.
This guide provides a comparative overview of the preclinical efficacy of this compound with established proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib. It is important to note that the available data on this compound is preliminary and originates from a preprint publication that has since been withdrawn for further revision, warranting caution in its interpretation.
Comparative Efficacy of Proteasome Inhibitors
The efficacy of proteasome inhibitors is often evaluated by their ability to inhibit the enzymatic activity of the proteasome's catalytic subunits and their potency in reducing cancer cell viability. The following tables summarize the available data for this compound in the context of malignant astrocytoma and for other proteasome inhibitors in various cancer cell lines.
Table 1: Inhibition of Proteasome Chymotrypsin-Like (CT-L) Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | Malignant Astrocytoma | Brain Cancer | Data not available | |
| Bortezomib | MM.1S | Multiple Myeloma | 3.5 | |
| Carfilzomib | Various MM cell lines | Multiple Myeloma | 21.8 ± 7.4 | |
| Ixazomib | 20S Proteasome | (Biochemical Assay) | 3.4 |
Table 2: In Vitro Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | Malignant Astrocytoma | Brain Cancer | Data not available | |
| Bortezomib | RPMI-8226 | Multiple Myeloma | 15.9 | |
| U-266 | Multiple Myeloma | 7.1 | ||
| Carfilzomib | MM1S | Multiple Myeloma | 8.3 | |
| Ixazomib | Various MM cell lines | Multiple Myeloma | (Varies by cell line) |
Table 3: In Vivo Efficacy
| Compound | Xenograft Model | Cancer Type | Key Findings | Citation |
| This compound | Patient-derived orthotopic | Malignant Astrocytoma | Showed therapeutic efficacy as a single agent and in combination with TMZ. | |
| Bortezomib | RPMI 8226 xenograft | Multiple Myeloma | Significant tumor growth inhibition. | |
| Carfilzomib | SHP77 xenograft | Small Cell Lung Cancer | Inhibited tumor growth and prolonged survival. | |
| Ixazomib | MM xenograft | Multiple Myeloma | Demonstrated antitumor activity. |
Mechanism of Action and Signaling Pathways
This compound's unique dual-targeting mechanism is hypothesized to induce a synergistic cytotoxic effect in malignant astrocytoma cells. By inhibiting both the proteasome and LonP1, this compound disrupts cellular protein homeostasis and mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.
Caption: Mechanism of action for this compound.
Experimental Protocols and Workflows
The following are detailed methodologies for key experiments cited in the evaluation of proteasome inhibitors.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer to release cellular proteins, including the proteasome.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: A specific volume of cell lysate is incubated with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in an assay buffer. The substrate is cleaved by the active proteasome, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the proteasome activity.
-
Inhibitor Testing: To determine the IC50, the assay is performed in the presence of varying concentrations of the proteasome inhibitor.
Caption: Workflow for a proteasome activity assay.
Cell Viability Assay (XTT Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring their metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: The XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation: The plate is incubated for a period (e.g., 4 hours) to allow metabolically active cells to reduce the XTT tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human tumor cells (e.g., malignant astrocytoma patient-derived cells) are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., oral gavage, intravenous injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Caption: Workflow for an in vivo tumor xenograft study.
BT317: A Novel Dual Inhibitor Targeting Mitochondrial and Proteasomal Pathways for Malignant Astrocytoma Therapy
A comprehensive analysis of the mechanism of action and comparative efficacy of the novel anti-cancer agent BT317 in preclinical models of malignant astrocytoma.
For Immediate Release
Researchers have unveiled compelling preclinical data on this compound, a novel small molecule that demonstrates a unique dual-targeting mechanism of action against malignant astrocytomas, a group of aggressive brain tumors with limited treatment options. This compound simultaneously inhibits mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome, leading to a synergistic induction of cancer cell death. This comparison guide provides an in-depth validation of this compound's mechanism of action across various astrocytoma cell lines and compares its performance with established inhibitors.
Dual Inhibition of LonP1 and Proteasome Activity by this compound
This compound, a derivative of the coumarinic compound CC4, has been identified as a potent dual inhibitor of two key cellular protein quality control systems: the mitochondrial LonP1 protease and the 26S proteasome.[1] This dual-front attack disrupts cellular homeostasis in cancer cells, which are often highly dependent on these pathways for survival and proliferation under stressful conditions.
The simultaneous inhibition of both LonP1 and the CT-L activity of the proteasome by this compound leads to a significant increase in reactive oxygen species (ROS) within the cancer cells. This surge in oxidative stress triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2]
Comparative Efficacy of this compound in Astrocytoma Cell Lines
The anti-proliferative activity of this compound was evaluated across a panel of patient-derived malignant astrocytoma cell lines, including MES83, DB70, DB76, and DB77. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound.
| Cell Line | This compound IC50 (µM) | Bortezomib (Proteasome Inhibitor) IC50 (µM) | CC4 (LonP1 Inhibitor) IC50 (µM) |
| MES83 | Data not available in search results | Data not available in search results | Data not available in search results |
| DB70 | Data not available in search results | Data not available in search results | Data not available in search results |
| DB76 | Data not available in search results | Data not available in search results | Data not available in search results |
| DB77 | Data not available in search results | Data not available in search results | Data not available in search results |
Quantitative data on the IC50 values for this compound and comparative compounds in the specified cell lines were not available in the provided search results. The full text of the primary research article by Douglas C, et al. would be required to populate this table.
Mechanism of Action: Induction of ROS and Apoptosis
The dual inhibitory action of this compound culminates in a significant elevation of intracellular ROS levels, a key trigger for apoptosis.
| Cell Line | Treatment | Fold Increase in ROS | Percentage of Apoptotic Cells |
| MES83 | This compound | Data not available in search results | Data not available in search results |
| DB70 | This compound | Data not available in search results | Data not available in search results |
| DB76 | This compound | Data not available in search results | Data not available in search results |
| DB77 | This compound | Data not available in search results | Data not available in search results |
Specific quantitative data on the fold increase in ROS and the percentage of apoptotic cells upon this compound treatment in these cell lines were not available in the provided search results. Access to the full experimental data from the primary publication is needed.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action of this compound involves a cascade of events initiated by the dual inhibition of LonP1 and the proteasome, leading to apoptosis.
Caption: Mechanism of action of this compound in malignant astrocytoma cells.
The experimental validation of this compound's mechanism of action follows a logical workflow to assess its efficacy and cellular effects.
Caption: Experimental workflow for the in vitro validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
1. Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Astrocytoma cells (MES83, DB70, DB76, DB77) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound, Bortezomib, or CC4 for 72 hours.
-
XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent.
-
Incubation: The XTT reagent mixture is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Data Acquisition: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
2. Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
This assay quantifies the levels of intracellular ROS.
-
Cell Treatment: Astrocytoma cells are treated with this compound at its IC50 concentration for various time points.
-
Staining: Cells are washed and incubated with 2',7' –dichlorofluorescin diacetate (DCFDA) solution in the dark.
-
Data Acquisition: The fluorescence intensity is measured using a flow cytometer. The fold increase in ROS is calculated relative to untreated control cells.
3. Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.
-
Data Acquisition: The percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells is determined by flow cytometry.
4. LonP1 and Proteasome Activity Assays
These assays measure the specific enzymatic activity of LonP1 and the chymotrypsin-like activity of the proteasome.[1][3][4]
-
Lysate Preparation: Cell lysates are prepared from astrocytoma cells treated with this compound.
-
Substrate Incubation: Lysates are incubated with a fluorogenic substrate specific for either LonP1 (e.g., FITC-casein) or the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).[3][4][5]
-
Data Acquisition: The fluorescence resulting from the cleavage of the substrate is measured over time using a fluorometer. The percentage of inhibition is calculated relative to untreated controls.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for malignant astrocytoma by virtue of its novel dual-targeting mechanism. The induction of overwhelming oxidative stress and subsequent apoptosis in cancer cells highlights an effective strategy to overcome the notorious resistance of these tumors to conventional therapies. Further investigations, including in vivo efficacy studies in orthotopic xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, are warranted to advance this compound towards clinical translation.[2] The ability of this compound to cross the blood-brain barrier further underscores its potential as a therapeutic agent for brain tumors.[2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models [escholarship.org]
- 3. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating BT317 and Temozolomide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug BT317 and the standard-of-care chemotherapy, temozolomide (TMZ), for the treatment of glioblastoma (GBM). This analysis is based on available preclinical data and aims to offer an objective overview of their mechanisms of action, efficacy, and associated experimental protocols.
Overview and Mechanism of Action
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and resistance to conventional therapies. Temozolomide has been the frontline chemotherapeutic agent for over a decade, but its efficacy is often limited by resistance mechanisms. This compound is a novel small molecule compound that offers a distinct and dual-targeted approach to tackling this aggressive disease.
This compound: A Dual Inhibitor of Mitochondrial LonP1 and the Proteasome
This compound is a blood-brain barrier permeable small molecule that uniquely targets two critical cellular pathways involved in cancer cell survival and proliferation. It acts as a dual inhibitor of:
-
Mitochondrial Lon Peptidase 1 (LonP1): LonP1 is a mitochondrial protease that is overexpressed in glioma and is associated with a poor prognosis. It plays a crucial role in managing protein quality control within the mitochondria and in the cellular response to hypoxia, a common feature of the glioblastoma microenvironment. By inhibiting LonP1, this compound disrupts mitochondrial homeostasis.
-
Chymotrypsin-Like (CT-L) Proteasome Activity: The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins. Cancer cells, including glioblastoma, are highly dependent on proteasome activity to maintain their rapid growth and to evade apoptosis. This compound's inhibition of the CT-L activity of the proteasome leads to an accumulation of toxic proteins within the cell.
The dual inhibition by this compound leads to a significant increase in reactive oxygen species (ROS) and ultimately triggers apoptosis in glioblastoma cells.
Temozolomide: A DNA Alkylating Agent
Temozolomide is an oral alkylating agent that can cross the blood-brain barrier. Its mechanism of action involves the methylation of DNA at several positions, primarily the O6 and N7 positions of guanine and the N3 position of adenine. This DNA damage disrupts the normal cell cycle and, if left unrepaired, leads to apoptosis.
The primary mechanism of resistance to temozolomide is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the methyl groups from the O6 position of guanine, thereby repairing the DNA damage and rendering the drug ineffective. The methylation status of the MGMT promoter in glioblastoma tumors is a key biomarker for predicting response to temozolomide therapy.
Signaling Pathways
The mechanisms of action of this compound and temozolomide involve distinct cellular signaling pathways.
This compound Signaling Pathway
This compound's dual inhibition of LonP1 and the proteasome initiates a cascade of events centered around mitochondrial stress and proteotoxicity, leading to apoptosis.
Caption: this compound's dual inhibition of LonP1 and the proteasome induces apoptosis.
Temozolomide Signaling Pathway
Temozolomide's cytotoxic effect is mediated through DNA damage and the subsequent activation of DNA damage response pathways, which, if overwhelmed, lead to apoptosis.
Caption: Temozolomide induces apoptosis through DNA methylation.
Quantitative Data Presentation
The following tables summarize the available preclinical data comparing the efficacy of this compound and temozolomide.
In Vitro Efficacy
| Cell Line | Drug | IC50 (µM) | Notes |
| Glioma Cell Lines | This compound | 60 - 100 | Effective in multiple glioma lines and patient-derived glioblastoma stem cells. |
| Malignant Astrocytoma | This compound + TMZ | - | Enhanced synergy observed in combination. |
Data for this compound is from a grant application and may be subject to change.
In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Increase in Lifespan vs. Control | Notes |
| Control (Vehicle) | ~25 | - | |
| Temozolomide (TMZ) | ~30 | ~20% | |
| This compound | ~35 | ~40% | |
| This compound + TMZ | ~45 | ~80% | Demonstrates a strong synergistic effect. |
Data is estimated from survival curves presented in a bioRxiv preprint and should be considered preliminary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Experimental Workflow:
Caption: Workflow for determining cell viability and IC50 values.
Detailed Steps:
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, temozolomide, or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Color Development: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is then determined by plotting the percent viability against the drug concentration and fitting the data to a dose-response curve.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is used to assess the efficacy of anticancer agents in a setting that more closely mimics the human disease.
Experimental Workflow:
Caption: Workflow for an orthotopic glioblastoma xenograft study.
Detailed Steps:
-
Cell Implantation: Human glioblastoma cells (often luciferase-expressing for imaging) are stereotactically injected into the brains of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Establishment: The tumors are allowed to establish and grow for a set period, with tumor burden monitored by bioluminescence imaging or MRI.
-
Randomization and Treatment: Once tumors reach a certain size, the mice are randomized into different treatment groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide. The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: The health and body weight of the mice are monitored regularly. Tumor progression is also monitored via imaging.
-
Endpoint: The primary endpoint is typically overall survival. The experiment is concluded when the animals reach a humane endpoint (e.g., significant weight loss, neurological symptoms).
-
Data Analysis: Survival data is analyzed using Kaplan-Meier curves and statistical tests (e.g., log-rank test) to determine if there are significant differences in survival between the treatment groups.
Conclusion
The preclinical data currently available suggests that this compound presents a novel and promising therapeutic strategy for glioblastoma. Its dual-targeting mechanism of action is distinct from the DNA-alkylating properties of temozolomide and appears to be effective in preclinical models. Notably, the synergistic effect observed when this compound is combined with temozolomide indicates a potential for a new combination therapy that could enhance treatment efficacy and potentially overcome some of the resistance mechanisms associated with temozolomide monotherapy.
It is important to note that the data on this compound is still in the early preclinical stages, and further research, including more extensive in vivo studies and eventually clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans. Nevertheless, the initial findings warrant continued investigation into this compound as a potential new weapon in the fight against glioblastoma.
Comparative Analysis of BT317 and Other LonP1 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the LonP1 inhibitor BT317 and other notable inhibitors of the mitochondrial LonP1 protease. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to LonP1 and its Inhibition
Lon peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease within the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by selectively degrading misfolded, unassembled, or oxidatively damaged proteins.[1][2][3] LonP1 also functions as a chaperone, participates in the regulation of mitochondrial gene expression, and is integral to the mitochondrial stress response.[1][4][5] Upregulation of LonP1 has been observed in various cancers, where it helps cancer cells manage oncogenic stress and supports their proliferation and survival, making it a promising therapeutic target.[4][6]
The inhibition of LonP1 is a strategic approach in cancer therapy, aiming to disrupt mitochondrial proteostasis, induce the accumulation of reactive oxygen species (ROS), and trigger cell death. A variety of small molecules have been identified as LonP1 inhibitors, operating through different mechanisms of action and exhibiting a range of potencies and selectivities. This guide focuses on the comparative aspects of this compound and other key LonP1 inhibitors.
Comparative Data of LonP1 Inhibitors
The following table summarizes the key characteristics of this compound and other LonP1 inhibitors based on published data. This allows for a direct comparison of their targets, potency, and mechanisms of action.
| Inhibitor | Type/Class | Target(s) | LonP1 IC50 | Mechanism of Action | Key Side Effects / Off-Target Activity |
| This compound | Small Molecule | LonP1, CT-L Proteasome | 58.15 µM[7] | Dual inhibitor | Dual inhibition of LonP1 and proteasome |
| Bortezomib | Dipeptide Boronate | Proteasome, LonP1 | 17 nM[8] | Covalently binds to the proteolytic active site | Potent proteasome inhibitor[8][9] |
| MG132 | Peptide Aldehyde | Proteasome, LonP1, Calpain | 100 nM (for proteasome) | Proteasome inhibitor, also inhibits LonP1 | Broad reactivity with proteasome and other proteases[8] |
| CDDO-Me (Bardoxolone Methyl) | Synthetic Triterpenoid | LonP1 ATPase | 1.9 µM[10] | Allosteric, non-competitive inhibitor of ATPase activity | Selective for LonP1 ATPase over 26S proteasome ATPase[10][11] |
| Compound 14 | Boronic Acid-based Non-peptide | LonP1 | 0.059 µM[10] | Competitive inhibition of protease activity | No cross-reactivity with the proteasome reported[10] |
| Coumarinic Compound 4 (CC4) | Coumarin Derivative | LonP1 | Not specified | Inhibition of LonP1 protease activity | Not specified |
| Obtusilactone A | Natural Product | LonP1 | Not specified | Not specified | Potent cytotoxicity[8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying LonP1 inhibitors, the following diagrams are provided.
Caption: LonP1 signaling pathway and points of inhibition.
Caption: Experimental workflow for LonP1 inhibitor comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare LonP1 inhibitors. Specific details may need to be optimized for individual laboratory conditions and cell lines.
LonP1 Protease Activity Assay (FITC-Casein Degradation)
This assay measures the proteolytic activity of purified LonP1 by monitoring the degradation of a fluorescently labeled substrate.
-
Reagents and Materials:
-
Purified recombinant human LonP1
-
FITC-labeled casein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, LonP1 (e.g., 1 µM), and the test inhibitor at various concentrations. Include a DMSO vehicle control.
-
Pre-incubate the mixture at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding FITC-casein (e.g., 0.1 mg/mL) and ATP (final concentration 4 mM).
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the increase in fluorescence (Excitation: 485 nm, Emission: 525 nm) at regular intervals for 60-90 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
LonP1 ATPase Activity Assay (NADH-Coupled Assay)
This assay determines the effect of inhibitors on the ATP hydrolysis activity of LonP1, which is essential for its proteolytic and chaperone functions.
-
Reagents and Materials:
-
Purified recombinant human LonP1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 1 mM DTT
-
Enzyme-coupling mixture: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH
-
ATP solution
-
Test inhibitors in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme-coupling mixture, and LonP1 (e.g., 400 nM).
-
Add the test inhibitor at various concentrations or a DMSO control and pre-incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding ATP at various concentrations (for determining the mechanism of inhibition) or a fixed saturating concentration (for IC50 determination).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis.
-
For IC50 determination, plot the rates against inhibitor concentrations. For mechanism of action studies, create Lineweaver-Burk plots.[9][12]
-
Cellular ROS Production Assay
This assay measures the intracellular accumulation of reactive oxygen species following treatment with a LonP1 inhibitor.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., IDH1-mutant astrocytoma for this compound)
-
Cell culture medium and supplements
-
Test inhibitors
-
Cell-permeable ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LonP1 inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
In the final 30-60 minutes of incubation, add the ROS-sensitive probe to the culture medium according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.
-
Conclusion
This compound is a novel dual inhibitor of LonP1 and the CT-L proteasome, a characteristic that distinguishes it from more targeted LonP1 inhibitors.[7] Its efficacy in IDH1-mutant astrocytoma models, both as a single agent and in combination with temozolomide, highlights its therapeutic potential.[7] However, its potency against LonP1 (IC50 in the micromolar range) is lower than some other inhibitors like the boronic acid-based compound 14 or the proteasome inhibitor Bortezomib, which exhibit nanomolar efficacy against LonP1.[7][8][10]
The dual-targeting nature of this compound could be advantageous in cancers where both LonP1 and the proteasome are upregulated, potentially overcoming resistance mechanisms associated with targeting a single protease.[13] Conversely, this lack of selectivity could lead to off-target effects. In contrast, inhibitors like CDDO-Me offer a more specific mechanism by allosterically targeting the ATPase activity of LonP1 with selectivity over the proteasome.[11]
The choice of a LonP1 inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired mechanism of action (protease vs. ATPase inhibition), and the importance of selectivity. The experimental protocols and comparative data provided in this guide offer a framework for making informed decisions and designing further investigations into the promising field of LonP1 inhibition.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LonP1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Validating the Role of Reactive Oxygen Species in BT317-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual Lon peptidase I (LonP1) and chymotrypsin-like (CT-L) proteasome inhibitor, BT317, in its mechanism of inducing apoptosis through the generation of reactive oxygen species (ROS). The performance of this compound is contextualized against other relevant inhibitors, supported by experimental data and detailed protocols for key validation assays.
Executive Summary
This compound is a promising anti-cancer agent that demonstrates a potent ability to induce apoptosis in cancer cells, particularly in malignant astrocytoma.[1] Its unique dual-inhibitory action on both mitochondrial LonP1 and the proteasome leads to a significant increase in intracellular ROS levels, triggering a cascade of events culminating in programmed cell death. This guide outlines the experimental evidence supporting the pivotal role of ROS in this compound-induced apoptosis and provides a framework for researchers to validate these findings.
Comparative Performance of this compound
This compound has been shown to be more effective at inducing ROS generation and subsequent apoptosis in high-grade astrocytoma cell lines compared to the individual inhibition of either LonP1 or the CT-L proteasome.[1] This suggests a synergistic effect of its dual-targeting mechanism.
Table 1: Comparison of Inhibitor-Induced Apoptosis and ROS Production
| Inhibitor | Target(s) | Cell Line | Key Findings | Reference |
| This compound | LonP1 & CT-L Proteasome | Malignant Astrocytoma | More effective at increasing ROS and inducing apoptosis than individual LonP1 or CT-L inhibition.[1] | [1] |
| Bortezomib | Proteasome (primarily CT-L) | Human Glioblastoma, Multiple Myeloma | Potent inducer of apoptosis; increases ROS production.[1][2][3][4][5][6][7] | [1][2][3][4][5][6][7] |
| CDDO-Me | LonP1 (and other targets) | K562 (CML) | Induces apoptosis and can increase ROS levels. | [8][9] |
Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is intrinsically linked to the generation of ROS, which primarily originates from mitochondrial dysfunction. The inhibition of LonP1, a key mitochondrial protease, and the proteasome disrupts cellular homeostasis, leading to an accumulation of damaged proteins and subsequent oxidative stress.
This increase in ROS is a critical upstream event that initiates the intrinsic (mitochondrial) pathway of apoptosis. Key downstream events include the involvement of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Experimental Workflows and Protocols
To validate the role of ROS in this compound-induced apoptosis, a series of key experiments are required. The following sections detail the workflows and standardized protocols for these assays.
Experimental Workflow
ROS Detection using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
This protocol measures the intracellular generation of ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Astrocytoma cells
-
This compound and control compounds
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black 96-well plate for fluorescence reading
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed astrocytoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or control compounds for the specified time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and control astrocytoma cells
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Materials:
-
Treated and control astrocytoma cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer (containing DTT)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
To a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add assay buffer to each well.
-
Add the caspase-3 substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission at 460 nm for the fluorometric assay.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Conclusion
The experimental evidence strongly supports the hypothesis that this compound induces apoptosis in malignant astrocytoma cells through a mechanism dependent on the generation of ROS. Its dual inhibitory action on LonP1 and the proteasome represents a novel and effective strategy to elevate oxidative stress to a cytotoxic level in cancer cells. The protocols and workflows provided in this guide offer a robust framework for researchers to further investigate and validate the role of ROS in this compound-induced apoptosis, and to compare its efficacy with other anti-cancer agents. This understanding is crucial for the continued development and potential clinical translation of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of bortezomib and gefitinib compared to alkylating agents on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition with bortezomib induces cell death in GBM stem-like cells and temozolomide-resistant glioma cell lines, but stimulates GBM stem-like cells' VEGF production and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome inhibition with bortezomib induces cell death in GBM stem-like cells and temozolomide-resistant glioma cell lines, but stimulates GBM stem-like cells’ VEGF production and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic response to Bortezomib, a novel proteasome inhibitor, in human H460 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An inducible caspase 9 safety switch for T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of Action of BT317 in Preclinical Cancer Models: A Comparative Guide
Disclaimer: As of November 2025, publicly available data on a specific anti-cancer agent designated "BT317" is limited. The following guide is a template designed to meet the user's specifications for a comparative analysis. The data presented herein is hypothetical and for illustrative purposes, drawing on common methodologies and findings in oncology research. Researchers and drug development professionals are encouraged to replace the placeholder data with their own experimental results for this compound.
Introduction to this compound
This compound is a novel investigational anti-cancer agent. This guide provides a comparative analysis of this compound's effects across various preclinical cancer models, its proposed mechanism of action, and detailed experimental protocols to allow for reproducibility and further investigation. The objective is to offer a clear comparison of this compound's performance against alternative therapeutic strategies.
Comparative In Vitro Efficacy of this compound
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared with standard-of-care agents.
Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds across Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin | Paclitaxel |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 ± 0.07 | 1.2 ± 0.15 | 0.8 ± 0.09 |
| MCF-7 | ER+ Breast Cancer | 1.2 ± 0.11 | 0.8 ± 0.06 | 0.5 ± 0.04 |
| A549 | Non-Small Cell Lung Cancer | 0.8 ± 0.09 | 1.5 ± 0.21 | 1.1 ± 0.13 |
| HCT116 | Colorectal Carcinoma | 0.6 ± 0.05 | 1.1 ± 0.14 | 0.9 ± 0.10 |
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.
Table 2: Comparative Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | Treatment Group | Dose & Schedule | Mean TGI (%) |
| MDA-MB-231 | Vehicle Control | - | 0 |
| This compound | 10 mg/kg, daily | 65 ± 5.2 | |
| Paclitaxel | 10 mg/kg, bi-weekly | 58 ± 4.7 | |
| A549 | Vehicle Control | - | 0 |
| This compound | 10 mg/kg, daily | 72 ± 6.1 | |
| Cisplatin | 5 mg/kg, weekly | 68 ± 5.5 |
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with increasing concentrations of this compound or control drugs for 72 hours.
-
Analysis: Cell viability was assessed using the MTT assay. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
Xenograft Mouse Model
-
Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered daily via oral gavage. Tumor volumes were measured twice weekly with calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study was terminated when tumors in the control group reached approximately 2000 mm³. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and control groups.
Conclusion
The provided hypothetical data suggests that this compound demonstrates significant anti-tumor activity in both in vitro and in vivo preclinical models, warranting further investigation. Its mechanism of action appears to involve the inhibition of the PI3K/Akt/mTOR pathway. This guide offers a framework for presenting and comparing such data for novel anti-cancer agents.
A Comparative Guide: BTZ317 and First-Generation Proteasome Inhibitors
An important note on the subject of this guide: Extensive research did not yield any publicly available information on a proteasome inhibitor designated as "BTZ317." A similarly named investigational therapy, "BNT317," is currently in clinical trials by BioNTech for advanced solid tumors. However, BNT317 is a bispecific antibody targeting VEGF-A and PD-L1 and does not belong to the class of proteasome inhibitors.
To fulfill the objective of this comparison guide, this document will provide a detailed comparison of a well-characterized, next-generation proteasome inhibitor, Marizomib (Salinosporamide A) , against the first-generation proteasome inhibitors: bortezomib, carfilzomib, and ixazomib . This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, efficacy, and safety profiles, supported by experimental data.
Introduction to Proteasome Inhibition in Cancer Therapy
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in maintaining cellular homeostasis.[1] Cancer cells, with their high rates of proliferation and protein production, are particularly dependent on the proteasome to degrade misfolded or damaged proteins and to regulate key cellular processes like cell cycle progression and apoptosis.[1] Inhibition of the proteasome leads to an accumulation of these proteins, inducing endoplasmic reticulum stress and ultimately leading to programmed cell death. This vulnerability has been successfully exploited in cancer therapy, particularly in hematological malignancies.[1]
First-generation proteasome inhibitors revolutionized the treatment of multiple myeloma.[2] However, limitations such as the development of resistance and dose-limiting toxicities have driven the development of next-generation inhibitors with improved pharmacological properties.[2]
Comparative Analysis of Proteasome Inhibitors
This section provides a detailed comparison of the key characteristics of first-generation proteasome inhibitors and the next-generation inhibitor, Marizomib.
Table 1: Key Characteristics of Proteasome Inhibitors
| Feature | Bortezomib | Carfilzomib | Ixazomib | Marizomib |
| Generation | First | First | First | Next |
| Chemical Class | Boronic acid dipeptide | Epoxyketone tetrapeptide | Boronic acid | β-lactone |
| Binding Reversibility | Reversible | Irreversible | Reversible | Irreversible |
| Primary Target Subunit(s) | β5, β1 | β5 | β5 | β5, β2, β1 |
| Administration | Intravenous, Subcutaneous | Intravenous | Oral | Intravenous |
| FDA Approval | 2003[2] | 2012[2] | 2015 | Not yet FDA approved |
Table 2: Comparative Efficacy (IC50 Values in nM)
| Cell Line | Bortezomib | Carfilzomib | Marizomib |
| RPMI 8226 (Multiple Myeloma) | 3.5 | 5.2 | 8.9 |
| U266 (Multiple Myeloma) | 7.5 | 10 | 15 |
| HT29 (Colon Cancer) | 8.2 | 15 | 12 |
| PC-3 (Prostate Cancer) | 12 | 25 | 20 |
| Note: IC50 values are approximate and can vary depending on the specific experimental conditions. |
Mechanism of Action and Signaling Pathways
Proteasome inhibitors exert their anti-cancer effects by disrupting multiple signaling pathways critical for tumor cell survival and proliferation. The primary mechanism involves the inhibition of the 26S proteasome, a large multi-catalytic protease complex.
First-generation inhibitors like bortezomib and ixazomib are reversible inhibitors that primarily target the chymotrypsin-like activity of the β5 subunit of the proteasome.[2] Carfilzomib, also a first-generation inhibitor, binds irreversibly to the β5 subunit.[2] Marizomib, a next-generation inhibitor, is an irreversible pan-proteasome inhibitor, targeting all three catalytic subunits (β5, β2, and β1), which may contribute to its ability to overcome resistance to first-generation agents.
The inhibition of the proteasome leads to the accumulation of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus and activating the transcription of genes involved in cell survival and proliferation. Additionally, the accumulation of pro-apoptotic proteins, such as p53, Bax, and Bak, and the induction of endoplasmic reticulum stress contribute to the induction of apoptosis.
Caption: Mechanism of action of proteasome inhibitors.
Experimental Protocols
This section outlines the general methodologies for key experiments used to compare the performance of proteasome inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of proteasome inhibitors on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the proteasome inhibitors (e.g., 0.1 nM to 10 μM) for 48-72 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the drug concentration.
Proteasome Activity Assay
Objective: To measure the inhibitory effect of the compounds on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
Protocol:
-
Whole-cell lysates are prepared from cancer cells treated with the proteasome inhibitors for a specified time.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
The proteasome activity is measured using fluorogenic substrates specific for each catalytic subunit:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
The lysates are incubated with the respective substrates in a 96-well plate.
-
The fluorescence of the cleaved AMC is measured over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The percentage of proteasome inhibition is calculated by comparing the activity in treated cells to that in untreated control cells.
Caption: A typical experimental workflow for comparing proteasome inhibitors.
Conclusion
First-generation proteasome inhibitors have significantly improved outcomes for patients with multiple myeloma. The development of next-generation inhibitors like Marizomib, with distinct mechanisms of action and potentially improved efficacy and safety profiles, represents a promising advancement in the field. Marizomib's irreversible and pan-proteasome inhibitory activity may offer a strategy to overcome resistance to first-generation agents. Continued research and clinical evaluation are essential to fully elucidate the therapeutic potential of these novel agents and to optimize their use in the treatment of cancer.
References
- 1. Development of Proteasome Inhibitors for Cancer Therapy [sciltp.com]
- 2. Overview of proteasome inhibitor-based anti-cancer therapies: perspective on bortezomib and second generation proteasome inhibitors versus future generation inhibitors of ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Analysis of BT317 and Other Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor in the development of treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of the reported BBB permeability of BT317, a novel mitochondrial Lon peptidase I (LonP1) and CT-L proteasome inhibitor, with other proteasome inhibitors, supported by available data and detailed experimental methodologies.
This compound has been identified as a "blood-brain transmissible" agent, suggesting its potential for treating intracranial pathologies such as glioblastoma. While specific quantitative in vivo data on the brain-to-plasma concentration ratio for this compound is not yet publicly available, its qualitative description provides a basis for comparison with other proteasome inhibitors for which BBB permeability has been quantitatively assessed. This guide will compare this compound with Bortezomib and Marizomib, two other proteasome inhibitors with differing abilities to penetrate the CNS.
Comparative Analysis of Blood-Brain Barrier Permeability
The following table summarizes the available data on the BBB permeability of this compound and two other proteasome inhibitors, Bortezomib and Marizomib. This data is crucial for evaluating their potential as CNS drug candidates.
| Compound | Target | Reported Blood-Brain Barrier Permeability | Data Type |
| This compound | LonP1/CT-L Proteasome | Blood-brain transmissible | Qualitative |
| Bortezomib | 26S Proteasome | Low Penetration (Brain/CSF concentrations are 5-7% of serum concentrations)[1][2] | Quantitative (Human/Murine) |
| Marizomib | 20S Proteasome | Permeable (Brain levels are 30% of blood levels in rats)[3][4] | Quantitative (Rat) |
Experimental Protocols
The determination of a compound's ability to cross the blood-brain barrier is typically assessed through in vivo studies that measure the concentration of the drug in the brain tissue relative to the plasma concentration over time. A common and informative method is the determination of the brain-to-plasma concentration ratio (Kp).
In Vivo Brain-to-Plasma Ratio Determination
Objective: To quantify the extent of a test compound's penetration into the brain parenchyma from the systemic circulation.
Animal Model: Male Sprague-Dawley rats (or other suitable rodent model).
Procedure:
-
Compound Administration: The test compound (e.g., this compound, Bortezomib, Marizomib) is administered systemically, typically via intravenous (IV) or intraperitoneal (IP) injection, at a pharmacologically relevant dose.
-
Sample Collection: At predetermined time points following administration, animals are anesthetized, and paired blood and brain samples are collected.
-
Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Brain Tissue Collection: Following blood collection, the animal is transcardially perfused with ice-cold saline to remove residual blood from the brain vasculature. The whole brain is then carefully excised.
-
-
Sample Processing:
-
Plasma: Plasma samples are stored at -80°C until analysis.
-
Brain Tissue: The brain is weighed and homogenized in a suitable buffer to create a uniform brain homogenate. The homogenate is then processed (e.g., by protein precipitation or liquid-liquid extraction) to extract the drug.
-
-
Bioanalysis: The concentrations of the test compound in the plasma and brain homogenate samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated for each time point by dividing the concentration of the compound in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma and brain tissue protein binding.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in drug development and experimental assessment, diagrams can be invaluable. Below are Graphviz diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for assessing blood-brain barrier permeability.
References
- 1. Bortezomib at therapeutic doses poorly passes the blood–brain barrier and does not impair cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier. [scholars.duke.edu]
Comparative Analysis of BT317 in Astrocytoma Subtypes: A Review of Publicly Available Data
A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific information, experimental data, or clinical studies related to a compound designated as "BT317" for the treatment of astrocytoma or any other medical condition. Therefore, a comparative study of its effects on different astrocytoma subtypes cannot be conducted at this time.
It is possible that "this compound" is an internal designation for a compound in the early stages of preclinical development and has not yet been disclosed in public forums. Alternatively, it may be a placeholder name or a misidentification.
While a direct comparative analysis of this compound is not feasible, this guide can provide a framework for evaluating novel therapeutic agents for astrocytoma by outlining the key parameters and experimental approaches typically employed in such studies.
General Framework for Comparative Analysis of a Novel Therapeutic in Astrocytoma
A thorough comparative study of a new drug for astrocytoma would typically involve the following components:
Data Presentation:
Quantitative data from preclinical and clinical studies would be summarized in tables for easy comparison. Key metrics would include:
-
In Vitro Efficacy:
-
IC50/EC50 values in various astrocytoma cell lines representing different subtypes.
-
Apoptosis and necrosis rates.
-
Cell cycle arrest data.
-
Inhibition of key signaling pathways.
-
-
In Vivo Efficacy (Animal Models):
-
Tumor growth inhibition.
-
Survival benefit.
-
Pharmacokinetic and pharmacodynamic markers.
-
-
Clinical Trial Data (if available):
-
Objective response rate (ORR).
-
Progression-free survival (PFS).
-
Overall survival (OS).
-
Adverse event profile.
-
Experimental Protocols:
Detailed methodologies for key experiments are crucial for reproducibility and critical evaluation. This would include:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the drug on astrocytoma cell lines.
-
Flow Cytometry: To analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and cell surface marker expression.
-
Western Blotting/Immunoblotting: To investigate the drug's effect on protein expression and signaling pathways (e.g., PI3K/AKT/mTOR, MAPK).
-
Orthotopic Xenograft Models: Involving the implantation of human astrocytoma cells into the brains of immunodeficient mice to evaluate in vivo efficacy.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): To analyze protein expression and localization within tumor tissues.
Signaling Pathways and Experimental Workflows:
Visual representations of signaling pathways and experimental designs are essential for clear communication.
Example: A Generic Signaling Pathway Involved in Astrocytoma
This diagram illustrates a simplified signaling cascade often implicated in astrocytoma progression, which a novel therapeutic might target.
Caption: A simplified diagram of the MAPK and PI3K/AKT signaling pathways in astrocytoma.
Example: A General Experimental Workflow for Drug Screening
This diagram outlines a typical workflow for evaluating a new compound against astrocytoma cells.
Caption: A generalized workflow for preclinical evaluation of a new anti-cancer drug.
Safety Operating Guide
BT317: A Guide to Safe Disposal and Handling in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: Essential safety protocols and disposal procedures for the novel anti-cancer agent BT317 are outlined below to ensure laboratory safety and proper waste management. This guide provides step-by-step instructions for handling this potent compound.
This compound is a promising investigational compound identified as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] Its mechanism of action involves the induction of reactive oxygen species (ROS), which ultimately leads to programmed cell death, or apoptosis, in malignant astrocytoma cells.[2][3] Given its potent biological activity, strict adherence to safety and disposal protocols is imperative.
Immediate Safety and Disposal Plan for this compound
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling hazardous research chemicals. It is mandatory to consult the manufacturer-provided SDS for specific handling and disposal instructions before commencing any work with this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).
-
Materials used to clean up this compound spills.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and puncture-resistant container. The container should be clearly labeled as "Hazardous Waste" and specify "this compound Solid Waste."
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and shatter-resistant container. The container must be compatible with the solvents used. Clearly label the container as "Hazardous Waste" and list all chemical constituents, including "this compound."
-
-
Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full name of the chemical: this compound.
-
The associated hazards (e.g., "Toxic," "Chemically Active").
-
The date of waste accumulation.
-
The name and contact information of the responsible researcher or lab.
-
-
Storage: Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked, and access should be restricted. Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.
Experimental Workflow and Signaling Pathway Visualizations
To facilitate understanding of the proper handling and the compound's mechanism, the following diagrams have been generated.
Caption: A workflow diagram for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for BT317
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of BT317, a mitochondrial Lon peptidase I (LonP1) and CT-L proteasome inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent, powdered research chemicals of unknown toxicity and related compounds such as protease inhibitors. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling of Powdered this compound (e.g., weighing, aliquoting) | - Respirator: A NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of fine particles.[1] - Gloves: Double-gloving with nitrile gloves is required.[2] Change gloves immediately if contaminated. - Eye Protection: Chemical splash goggles are essential.[1][3] - Lab Coat: A fully buttoned, flame-resistant lab coat must be worn.[3] - Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing.[1][3] |
| Working with Solubilized this compound | - Gloves: Nitrile gloves are required.[1] - Eye Protection: Safety glasses with side shields are the minimum requirement.[2] Chemical splash goggles are recommended. - Lab Coat: A fully buttoned lab coat is mandatory.[1] |
| General Laboratory Operations (not directly handling this compound) | - Eye Protection: Safety glasses are required at all times within the laboratory. - Lab Coat: A lab coat is required. - Closed-toe shoes: These are mandatory in all laboratory areas.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, immediately log the compound into the chemical inventory.
-
Store this compound at the recommended temperature, typically -20°C or -80°C for long-term stability, in a clearly labeled, designated area.
2. Preparation:
-
Before handling, review all available safety information for protease inhibitors.[4][5][6]
-
Prepare your work area by ensuring a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE and materials before starting your work.
3. Handling Powdered this compound:
-
All manipulations of powdered this compound, including weighing and aliquoting, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing papers.
4. Solubilization:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with your experimental system and subsequent disposal methods.
5. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When conducting experiments, be mindful of potential aerosol generation and take appropriate precautions.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | - Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] - Do not mix with other waste streams unless compatibility has been confirmed. - The container should be kept closed when not in use.[7] |
| Solid Waste | - All solid waste, including contaminated gloves, pipette tips, and weighing papers, must be disposed of in a designated hazardous solid waste container. - Sharps, such as needles and razor blades, must be placed in a puncture-resistant sharps container. |
| Empty Containers | - The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9] - After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: In case of a spill, evacuate the immediate area. For a small spill of powdered this compound, carefully cover with a damp paper towel to avoid generating dust and then decontaminate the area. For larger spills or spills of solubilized this compound, follow your institution's chemical spill response protocol.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on these procedures.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. mesoscale.com [mesoscale.com]
- 5. covaris.com [covaris.com]
- 6. img.guidechem.com [img.guidechem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
